1-(4-Chlorophenyl)-2-imidazolidinone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHIGCYGOLFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161485 | |
| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-99-4 | |
| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-imidazolidinone
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available data on its chemical identity, physicochemical properties, synthesis, and potential biological activities.
Chemical Identity and Physicochemical Properties
This compound is a derivative of imidazolidinone featuring a 4-chlorophenyl substituent at the 1-position. Its core structure is the five-membered imidazolidin-2-one ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)imidazolidin-2-one[1] |
| CAS Number | 14088-99-4[1] |
| Molecular Formula | C₉H₉ClN₂O[1] |
| Synonyms | Not available |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 196.64 g/mol | [1] |
| Melting Point | 178-179 °C | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
General Synthetic Approach: Cyclization of an N-substituted Ethylenediamine
A likely synthetic pathway for this compound is depicted in the workflow below. This method involves the reaction of N-(4-chlorophenyl)ethane-1,2-diamine with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity and ease of handling.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of N-(4-chlorophenyl)ethane-1,2-diamine (1 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Data
Specific experimental spectra for this compound are not widely published. However, based on the analysis of related N-aryl imidazolidinone structures, the expected NMR chemical shifts can be predicted.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Aromatic-H | 7.2 - 7.6 | Two doublets, characteristic of a 1,4-disubstituted benzene ring. |
| -CH₂-N(Aryl)- | 3.8 - 4.2 | Triplet, adjacent to the aryl-substituted nitrogen. |
| -CH₂-NH- | 3.4 - 3.8 | Triplet, adjacent to the unsubstituted nitrogen. |
| -NH- | 5.0 - 7.0 | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | ||
| C=O | 155 - 165 | Carbonyl carbon. |
| Aromatic C-Cl | 128 - 135 | Quaternary carbon attached to chlorine. |
| Aromatic C-N | 138 - 145 | Quaternary carbon attached to the imidazolidinone nitrogen. |
| Aromatic C-H | 118 - 130 | Aromatic methine carbons. |
| -CH₂-N(Aryl)- | 45 - 55 | Methylene carbon adjacent to the aryl-substituted nitrogen. |
| -CH₂-NH- | 40 - 50 | Methylene carbon adjacent to the unsubstituted nitrogen. |
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 196 and an [M+2]⁺ peak of approximately one-third the intensity, characteristic of the chlorine isotope pattern. Common fragmentation patterns for imidazolidinones may involve cleavage of the ring.
Biological Activity and Potential Signaling Pathways
Imidazolidinone derivatives are known to possess a range of biological activities, with anticonvulsant and anti-inflammatory properties being frequently reported for this class of compounds.[2]
Anti-inflammatory Activity: COX Inhibition Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3][4] Some imidazolidinone derivatives have been investigated as potential COX inhibitors.[3][4] A simplified schematic of this pathway is presented below.
Anticonvulsant Activity: GABA Receptor Modulation
The anticonvulsant activity of some heterocyclic compounds is attributed to their ability to modulate the activity of GABA_A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[5] Positive allosteric modulation of GABA_A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. While not specifically demonstrated for this compound, this represents a plausible mechanism of action for its potential anticonvulsant effects.
Conclusion
This compound is a compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents. This guide has summarized the currently available information on its chemical and physical properties, provided a likely synthetic route, and discussed its potential biological mechanisms of action based on the broader class of imidazolidinone derivatives. Further experimental studies are required to fully elucidate the specific properties and biological activity profile of this molecule.
References
- 1. Imidazolidinone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone from Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 1-(4-chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis originates from urea-based precursors, offering a reliable and scalable method for laboratory and potential industrial applications. This document details the underlying chemical principles, experimental protocols, and quantitative data, supplemented with visual diagrams to elucidate the synthetic workflow.
Introduction
Imidazolidin-2-ones are a class of five-membered cyclic ureas that form the core structure of numerous biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, making their synthesis a significant area of research. This guide focuses on the synthesis of this compound, outlining a robust two-step process that begins with the formation of a key urea intermediate followed by an intramolecular cyclization.
Synthetic Pathway Overview
The principal synthetic strategy involves two sequential reactions:
-
Formation of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea: This step involves the nucleophilic addition of ethanolamine to 4-chlorophenyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with the primary amine of ethanolamine to form a stable urea linkage.[1][2]
-
Intramolecular Cyclization: The resulting N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea undergoes an intramolecular cyclization to form the this compound ring. This reaction is typically promoted by activating the terminal hydroxyl group to facilitate nucleophilic attack by one of the urea nitrogens, followed by the elimination of water.[3][4]
The overall synthetic scheme is presented below:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the urea intermediate and its subsequent cyclization to the final product.
3.1. Step 1: Synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea
This procedure is adapted from standard methods for the synthesis of ureas from isocyanates and amines.
-
Materials and Reagents:
-
4-Chlorophenyl isocyanate
-
Ethanolamine
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous THF to the stirred ethanolamine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea as a white solid.
-
3.2. Step 2: Synthesis of this compound
This protocol is based on the principle of activating the hydroxyl group to facilitate intramolecular cyclization.
-
Materials and Reagents:
-
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., MsCl, TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension.
-
In a separate dropping funnel, dilute thionyl chloride (1.1 equivalents) with anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | Solid/Liquid | 29-31 |
| Ethanolamine | C₂H₇NO | 61.08 | Liquid | 10.3 |
| N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea | C₉H₁₁ClN₂O₂ | 214.65 | Solid | (Predicted) |
| This compound | C₉H₉ClN₂O | 196.64 | Solid | (Literature) |
Table 2: Reaction Conditions and Expected Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Urea Formation | THF | 0 to RT | 2.5 | >90 |
| 2. Intramolecular Cyclization | DCM | 0 to RT | 12-16 | 70-85 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 4-chlorophenyl isocyanate and ethanolamine represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The two-step process, involving the formation of a urea intermediate followed by intramolecular cyclization, is well-supported by established chemical principles. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation of this and structurally related compounds for further investigation.
References
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-imidazolidinone
This guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a derivative of imidazolidinone, which features a five-membered ring containing two nitrogen atoms. The structure is characterized by a chlorophenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C9H9ClN2O | [1][2] |
| Molecular Weight | 196.64 g/mol | [1] |
| Alternate Molecular Weight | 196.63 g/mol | [2] |
| IUPAC Name | 1-(4-chlorophenyl)imidazolidin-2-one | [1] |
| PubChem CID | 26451 | [1] |
| CAS Number | 14088-99-4 | [1] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Experimental Protocols
General Synthesis Workflow
A potential synthetic pathway could involve the reaction of 4-chlorophenyl isocyanate with a protected 1,2-diaminoethane, followed by deprotection and cyclization. Alternatively, a reaction between 1-(4-chlorophenyl)urea and a two-carbon electrophile could yield the desired product.
Caption: A potential synthetic workflow for this compound.
Further research into synthetic organic chemistry literature would be required to identify and detail specific experimental conditions, including reagents, solvents, reaction times, and purification methods. Researchers are encouraged to consult chemical databases and peer-reviewed journals for established protocols.
References
Spectroscopic Profile of 1-(4-Chlorophenyl)-2-imidazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)-2-imidazolidinone. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a predictive spectroscopic profile based on data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related chemical entities.
Chemical Structure
Chemical Name: this compound Molecular Formula: C₉H₉ClN₂O Molecular Weight: 196.63 g/mol CAS Registry Number: 32549-33-0 (for the related 1-(4-Chlorophenyl)-2,4-imidazolidinedione)[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures reported in the literature.[2][3]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Cl) |
| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to Cl) |
| ~3.90 | t, J ≈ 7.6 Hz | 2H | N-CH₂ |
| ~3.50 | t, J ≈ 7.6 Hz | 2H | N-CH₂-C=O |
| ~5.50 | br s | 1H | N-H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~138 | Ar-C (ipso to N) |
| ~133 | Ar-C (ipso to Cl) |
| ~129 | Ar-CH (ortho to Cl) |
| ~120 | Ar-CH (meta to Cl) |
| ~45 | N-CH₂ |
| ~40 | N-CH₂-C=O |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch |
| ~1100 | Medium | C-N Stretch |
| ~830 | Strong | p-Substituted Benzene C-H Bend |
| ~750 | Medium | C-Cl Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 167 | Moderate | [M - C₂H₃N]⁺ |
| 139 | Moderate | [M - C₂H₃N₂O]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the prepared sample in the spectrometer's beam path.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a common technique for volatile and thermally stable compounds.[4]
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses.
Caption: General workflow for spectroscopic analysis.
Caption: Logic for structure elucidation from spectroscopic data.
References
The Imidazolidinone Core: A Scaffold of Diverse Biological Promise
A Technical Guide for Researchers and Drug Development Professionals
The imidazolidinone core, a five-membered heterocyclic ring containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities associated with the imidazolidinone core, including anticancer, antiviral, antimicrobial, and antidiabetic properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this exciting field.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Imidazolidinone derivatives have demonstrated notable anticancer activity against a variety of cancer cell lines.[1][2][3] A significant mechanism of action involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]
Quantitative Data: Anticancer Activity of Imidazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | Not specified | [3] |
| SW620 (Colon) | Not specified | [3] | |
| Imidazolidine-2-thione derivative 3 | MCF-7 (Breast) | 3.26 | (Not explicitly cited) |
| Imidazolidine-2-thione derivative 7 | MCF-7 (Breast) | 4.31 | (Not explicitly cited) |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazolidinone test compounds in culture medium. After overnight incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: ROS-Mediated Apoptosis via JNK Pathway
Caption: ROS-mediated activation of the JNK signaling pathway leading to apoptosis.
Antiviral Activity: A Multi-pronged Attack on Viral Replication
Imidazolidinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus.[5] Their mechanisms of action are diverse and target critical stages of the viral life cycle.
Key Antiviral Mechanisms:
-
HIV Protease Inhibition: Certain imidazolidinone derivatives act as inhibitors of HIV aspartic protease, an enzyme crucial for the maturation of viral proteins.[5]
-
CCR5 Co-receptor Antagonism: Other derivatives function as CCR5 co-receptor antagonists, blocking the entry of R5-tropic HIV-1 strains into host cells.[5]
-
HCV NS3/4A Protease Inhibition: Imidazolidinones have been identified as inhibitors of the HCV NS3/4A serine protease, which is essential for viral polyprotein processing.[5]
-
Dengue Virus NS2B-NS3 Protease Inhibition: These compounds have also shown activity against the NS2B-NS3 protease of the dengue virus.[5]
Quantitative Data: Antiviral Activity of Imidazolidinone Derivatives
| Compound/Class | Virus | Target | EC50/IC50 | Reference |
| Imidazolidinones | HIV-1 | Aspartic Protease | Varies | [5] |
| Imidazolidinones | HIV-1 (R5-tropic) | CCR5 Co-receptor | Varies | [5] |
| Imidazolidinones | HCV | NS3/4A Protease | Varies | [5] |
| Imidazolidinones | Dengue Virus | NS2B-NS3 Protease | Varies | [5] |
| Maraviroc (A CCR5 antagonist) | HIV-1 | CCR5 | IC50 varies by isolate | [6] |
Experimental Protocols:
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic resonance energy transfer (FRET) peptide substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
FRET peptide substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dispensing: Dispense diluted test compounds into the wells of a microplate.
-
Enzyme Addition: Add diluted HIV-1 protease solution to each well and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the FRET substrate solution to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. Cleavage of the FRET substrate by the protease results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.[7]
This assay assesses the ability of a compound to block the entry of HIV-1 pseudoviruses into target cells expressing CD4 and CCR5.
Materials:
-
TZM-bl cells (expressing CD4, CCR5, and an LTR-driven reporter gene)
-
HIV-1 pseudoviruses (expressing an R5-tropic envelope)
-
Culture medium
-
Test compounds
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Inhibitor Pre-incubation: Pre-incubate the pseudovirus with serial dilutions of the test compound.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate for 48 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the percent inhibition of viral entry for each inhibitor concentration and determine the IC50 value.[6]
Signaling Pathways and Mechanisms of Action:
Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.
Caption: Inhibition of viral protease by an imidazolidinone derivative.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
A growing body of evidence highlights the potential of imidazolidinone derivatives as effective antimicrobial agents against a range of bacteria and fungi.[8]
Quantitative Data: Antimicrobial Activity of Imidazolidinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound IIIk | E. coli | 12.5 | [4] |
| C. albicans | 12.5 | [4] | |
| S. aureus | 25 | [4] | |
| P. aeruginosa | 25 | [4] | |
| A. niger | 25 | [4] | |
| Compound IIIj | C. albicans | 12.5 | [4] |
| E. coli | 25 | [4] | |
| Quinoxaline derivative 11c | B. subtilis | 0.15 | [9] |
| K. pneumonia | 0.12 | [9] | |
| A. clavatus | 0.49 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Antidiabetic Activity: Modulating Glucose Metabolism
Imidazolidinone and its derivatives, such as imidazolidine-2,4-diones, have shown promise as antidiabetic agents.[10][11] Their mechanisms of action often involve the inhibition of key enzymes involved in carbohydrate digestion and glucose regulation.
Quantitative Data: Antidiabetic Activity of Imidazolidinone Derivatives
| Compound | Assay | Result | Reference |
| Compound 2a | Alloxan-induced diabetic rats | -286 ± 7 mg/dL reduction in blood glucose after 5h | [10] |
| Compound 2b | Alloxan-induced diabetic rats | -268 ± 9 mg/dL reduction in blood glucose after 5h | [10] |
| 4-Ethyloxychalcone | Alloxan-induced diabetic rats | Significant glucose-lowering effect | [10] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
Sodium carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate the α-glucosidase enzyme with the test compound in a 96-well plate.
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[12][13]
Experimental Protocol: In Vivo Alloxan-Induced Diabetic Rat Model
This model is used to evaluate the hypoglycemic effect of potential antidiabetic compounds in a diabetic animal model.
Materials:
-
Wistar rats
-
Alloxan monohydrate
-
Saline solution
-
Glucometer
-
Test compounds
-
Standard antidiabetic drug (e.g., glibenclamide)
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan (e.g., 150 mg/kg) after a period of fasting.
-
Confirmation of Diabetes: Confirm diabetes by measuring fasting blood glucose levels; rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Administer the test compounds orally to the diabetic rats for a specified period.
-
Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the treatment period.
-
Data Analysis: Compare the reduction in blood glucose levels in the treated groups to the diabetic control group and the standard drug-treated group.[10]
Conclusion
The imidazolidinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse range of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic effects, underscores the significant potential of this heterocyclic motif in addressing a wide spectrum of diseases. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in the field of imidazolidinone-based drug discovery. Continued investigation into the structure-activity relationships and mechanisms of action of imidazolidinone derivatives will undoubtedly lead to the development of new and effective therapies for a variety of human ailments.
References
- 1. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]
- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
Structure-Activity Relationship of 1-(4-Chlorophenyl)-2-imidazolidinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-Chlorophenyl)-2-imidazolidinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial properties. This document details the synthesis, biological evaluation, and mechanistic insights of these derivatives, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Core Structure and Therapeutic Potential
The this compound scaffold serves as a versatile backbone for the development of novel therapeutic agents. The presence of the chlorophenyl group often enhances lipophilicity, which can improve membrane permeability and target engagement. Modifications at various positions of the imidazolidinone ring have been explored to optimize potency and selectivity against different biological targets. The primary areas of therapeutic investigation for these derivatives include oncology and infectious diseases.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A general synthetic approach is outlined below.
General Synthetic Workflow
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic pathways.
Quantitative Anticancer Activity Data
| Compound ID | Modification on Imidazolidinone Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4,4-diphenyl-acetohydrazide | MCF-7 (Breast) | 11.18 | |
| 1b | 4,4-diphenyl-acetohydrazide | HCT-116 (Colon) | 17.90 | |
| 1c | 4,4-diphenyl-acetohydrazide | HePG-2 (Liver) | 10.69 | |
| 2a | 4-(6-hydroxybenzo[d][1]dioxol-5-yl) | Various | Not specified | [1] |
| 3a | (Z)-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo | HepG-2 (Liver) | Varies | [2] |
| 3b | (Z)-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo | HCT-116 (Colon) | Varies | [2] |
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Substitution at N3: Introduction of bulky aromatic groups at the N3 position can influence cytotoxic potency.
-
Substitution at C4 and C5: The presence of additional phenyl rings or heterocyclic moieties at the C4 and C5 positions appears to be crucial for anticancer activity. For instance, the diphenyl substitution at C4 in compounds 1a-1c contributes to their significant cytotoxicity.
-
Modifications leading to apoptosis: Compounds that can induce the intrinsic apoptosis pathway, often mediated by reactive oxygen species (ROS) generation and activation of c-Jun N-terminal kinase (JNK), show promising anticancer effects.
Signaling Pathway: Intrinsic Apoptosis
Antimicrobial Activity
Certain this compound derivatives have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.
Quantitative Antimicrobial Activity Data
| Compound ID | Modification on Imidazolidinone Ring | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | S. aureus | 0.1 - 9.5 | [3] |
| 4b | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | S. aureus | 0.1 - 9.5 | [3] |
| 4c | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | E. coli | 0.1 - 9.5 | [3] |
| 4d | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | E. coli | 0.1 - 9.5 | [3] |
| 5a | 5-imino-4-thioxo derivatives | S. aureus | Varies | [4] |
| 5b | 5-imino-4-thioxo derivatives | E. coli | Varies | [4] |
DNA Gyrase Inhibition
| Compound ID | Modification on Imidazolidinone Ring | Target | IC50 (µM) | Reference |
| 4a | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | DNA Gyrase | 0.025 | [3] |
| 4b | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | DNA Gyrase | 0.24 | [3] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Dioxo-imidazolidine Moiety: The presence of a 2,5-dioxoimidazolidin-1-yl moiety appears to be favorable for antibacterial activity.
-
Substituents on the Benzoate Ring: Modifications on the benzoate ring attached to the imidazolidinone core can significantly impact the minimum inhibitory concentration (MIC) and DNA gyrase inhibitory activity.
-
Thioxo-imidazolidinone Moiety: The introduction of a thioxo group at the C2 position, creating a 2-thioxoimidazolidin-4-one, has also been shown to confer antimicrobial properties.[4]
Signaling Pathway: Bacterial DNA Gyrase Inhibition
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Synthesis of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea
To a solution of 2,2-dimethoxyethan-1-amine (11.0 mmol) in benzene (10 mL), 4-chlorophenyl isocyanate (11.0 mmol) is added dropwise under cooling (5–8 °C). The reaction mixture is stirred for 6 hours at room temperature. The resulting solid is collected by filtration and dried to yield the product.[1]
Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A suspension of the bacterial strain is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for 1-2 hours to allow for the supercoiling reaction.
-
Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.
-
IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 is determined as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have revealed that modifications at various positions of the imidazolidinone ring can significantly influence biological activity. Specifically, substitutions at the N3, C4, and C5 positions are critical for tuning the potency and selectivity of these compounds. Further optimization of this scaffold, guided by the SAR insights and mechanistic understanding presented in this guide, holds the potential for the discovery of new and effective therapeutic agents.
References
In-Vitro Cytotoxicity Screening of 1-(4-Chlorophenyl)-2-imidazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for in-vitro screening of the cytotoxicity of 1-(4-Chlorophenyl)-2-imidazolidinone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and data presentation formats used for analogous imidazolidinone derivatives. The information herein is intended to serve as a foundational resource for designing and executing cytotoxicity studies for this and related compounds.
Introduction
This compound is a chemical entity belonging to the imidazolidinone class of compounds.[1] Derivatives of imidazolidinone have been investigated for a range of pharmacological activities, including potential anticancer properties.[2][3][4][5] In-vitro cytotoxicity screening is a critical initial step in the drug discovery process to assess the potential of a compound to inhibit cell growth or induce cell death in cancerous and non-cancerous cell lines. This guide details the common assays and methodologies employed for this purpose.
Experimental Protocols
A typical workflow for in-vitro cytotoxicity assessment involves cell line selection, compound preparation, execution of various assays, and data analysis.
Cell Lines and Culture
The choice of cell lines is crucial and should ideally include a panel of cancer cell lines relevant to the therapeutic target, as well as a non-cancerous cell line to assess general cytotoxicity. Commonly used cell lines for screening imidazolidinone derivatives include:
-
Cancer Cell Lines:
-
Non-Cancerous Cell Lines:
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7][8]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new plate.[8]
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation: Incubate the plate according to the manufacturer's instructions, typically for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[8]
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death (apoptosis), several assays can be employed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Caspases are key proteases in the apoptotic pathway. Luminescent assays like the Caspase-Glo® 3/7 assay measure the activity of executioner caspases 3 and 7.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate.
-
Reagent Addition: Add the Caspase-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison of cytotoxic activity across different cell lines and concentrations.
Table 1: In-Vitro Cytotoxicity of Imidazolidinone Derivatives against Various Cancer Cell Lines (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 | 9.44 | [5] |
| SW620 | 10.95 | [5] | |
| Compound 7 | HepG-2 | 19.32 | [2] |
| HCT-116 | 82.36 | [2] | |
| Compound 9 | HepG-2 | 74.21 | [2] |
| HCT-116 | 72.46 | [2] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
Imidazolidinone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[4] Key molecular players in this pathway include the Bcl-2 family of proteins and caspases.
Treatment with certain imidazolidinone derivatives can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[4][13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[13] Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[12][13] The p53 tumor suppressor protein can also play a role in initiating this pathway.[12][14]
Conclusion
This technical guide provides a framework for the in-vitro cytotoxicity screening of this compound. By employing the detailed experimental protocols for cell viability, membrane integrity, and apoptosis, researchers can effectively assess the cytotoxic potential of this compound. The provided examples of data presentation and signaling pathway diagrams serve as a template for reporting and interpreting the experimental findings. While specific data for the title compound is pending, the methodologies outlined here are robust and widely accepted in the field of drug discovery and development.
References
- 1. 1-(4-Chlorophenyl)imidazolidin-2-one [myskinrecipes.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. probiologists.com [probiologists.com]
- 7. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The described methodology involves a two-step process commencing with the formation of an N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target imidazolidinone. This protocol is intended for use by trained researchers and scientists in a controlled laboratory environment.
Disclaimer: This protocol is intended for informational purposes only and should be executed by qualified professionals in a well-equipped chemical laboratory. All procedures involve hazardous materials and should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, within a certified fume hood. Users must consult Safety Data Sheets (SDS) for all reagents before use and adhere to all institutional and governmental safety regulations.
Reaction Scheme
The synthesis is typically achieved via the cyclization of a urea precursor. A common route involves the reaction of 4-chlorophenyl isocyanate with ethanolamine to form N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea, which is then cyclized.
Step 1: Formation of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea C₇H₄ClNO + C₂H₇NO → C₉H₁₁ClN₂O₂
Step 2: Intramolecular Cyclization C₉H₁₁ClN₂O₂ --[H⁺, Δ]--> C₉H₉ClN₂O + H₂O
Materials and Reagents
The following table lists the primary reagents and their key properties.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-Chlorophenyl isocyanate | 104-12-1 | C₇H₄ClNO | 153.57 | Toxic, lachrymator, moisture sensitive. |
| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | Corrosive, harmful if swallowed/inhaled. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous. Highly flammable, irritant. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, toxic. |
| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Severe skin burns and eye damage. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic phases. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. Flammable. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For recrystallization. Flammable. |
Experimental Protocol
3.1. Synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea (Intermediate)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve ethanolamine (e.g., 5.0 g, 81.8 mmol) in 100 mL of anhydrous THF.
-
Reaction: Slowly add a solution of 4-chlorophenyl isocyanate (e.g., 12.5 g, 81.8 mmol) in 50 mL of anhydrous THF to the stirred ethanolamine solution at 0 °C (ice bath) over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate should form.
-
Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid with a small amount of cold THF to remove any unreacted starting materials.
-
Drying: Dry the isolated solid under vacuum to a constant weight. The product, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea, is typically used in the next step without further purification.
3.2. Synthesis of this compound (Final Product)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea intermediate (e.g., 10.0 g, 46.6 mmol) and 200 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.53 g, 4.66 mmol) to the suspension.[2]
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the TFA, followed by a wash with brine (1 x 50 mL).
-
Extraction & Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a solid.
Data Presentation
The following table summarizes the expected characteristics of the final product.
| Parameter | Value | Reference |
| Product Name | This compound | N/A |
| CAS Number | 14088-99-4 | [1] |
| Molecular Formula | C₉H₉ClN₂O | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | White to off-white solid | Typical |
| Expected Yield | 70-85% (based on intermediate) | Typical |
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
Analytical Methods for the Characterization of 1-(4-Chlorophenyl)-2-imidazolidinone
Introduction
1-(4-Chlorophenyl)-2-imidazolidinone is a chemical intermediate of interest in pharmaceutical and agrochemical research. Its robust characterization is crucial for ensuring quality, purity, and consistency in drug development and manufacturing processes. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and quantifying its content in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this purpose.
Application Note: Purity Determination and Quantification by RP-HPLC
This method allows for the separation of this compound from its potential impurities. The quantitative data should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.
Experimental Protocol: RP-HPLC
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time and peak area of the analyte.
-
For quantitative analysis, prepare a series of standard solutions of known concentrations and construct a calibration curve.
Chiral Separation: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol).
Experimental Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. It can also be used for the confirmation of the compound's identity.
Application Note: Impurity Profiling and Identity Confirmation by GC-MS
This method is particularly useful for identifying process-related impurities and degradation products. The mass spectrum provides a molecular fingerprint that can be used for unequivocal identification.
Experimental Protocol: GC-MS
| Parameter | Value |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
Procedure:
-
Perform a blank injection (solvent) to check for system cleanliness.
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
Experimental Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note: Structural Confirmation by ¹H and ¹³C NMR
The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of the molecule.
Experimental Protocol: NMR Spectroscopy
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Sample Concentration | Approximately 5-10 mg in 0.5-0.7 mL of solvent |
¹H NMR Spectral Data (Predicted and based on similar structures)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.3 - 7.6 | Multiplet |
| Imidazolidinone (CH₂) | 3.5 - 4.0 | Multiplet |
| Imidazolidinone (NH) | 5.0 - 6.0 | Broad Singlet |
¹³C NMR Spectral Data (Predicted and based on similar structures)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 155 - 160 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (C-N) | 138 - 142 |
| Aromatic (CH) | 120 - 130 |
| Imidazolidinone (CH₂) | 40 - 50 |
Procedure:
-
Dissolve the sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the peaks to the corresponding protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in this compound.
Application Note: Functional Group Analysis by FTIR
The FTIR spectrum provides characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule, which can be used for its identification.
Experimental Protocol: FTIR Spectroscopy
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a pellet. |
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3300 | N-H Stretch | Secondary Amine (in the ring) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |
| 1680 - 1720 | C=O Stretch | Amide (Urea carbonyl) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1080 - 1100 | C-Cl Stretch | Aryl Chloride |
| 800 - 840 | C-H Bend | p-disubstituted benzene |
Procedure:
-
Obtain a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Logical Relationship of Analytical Techniques
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Chlorophenyl)-2-imidazolidinone
Introduction
1-(4-Chlorophenyl)-2-imidazolidinone is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for its intended applications, necessitating a reliable and accurate analytical method. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products. The method is designed to be simple, precise, and robust, making it suitable for routine quality control and stability testing.[1][2][3][4]
Principle
The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a mixture of acetonitrile and water. The separation is based on the differential partitioning of this compound and its impurities between the non-polar stationary phase and the polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification based on peak area.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound of known purity (e.g., >99.5%)
-
Samples: Batches of this compound for purity analysis
-
Solvents: HPLC grade acetonitrile and water
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) ratio.[5]
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5][6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5]
-
Data Acquisition: Chromatography data software for peak integration and analysis.
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 230 nm[5] |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[7][8]
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform the system suitability injections as described above.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 5678 |
| 2 | 5.22 | 1256789 | 1.13 | 5690 |
| 3 | 5.21 | 1255432 | 1.12 | 5685 |
| 4 | 5.23 | 1253987 | 1.14 | 5660 |
| 5 | 5.22 | 1255001 | 1.13 | 5680 |
| Mean | 5.22 | 1255106 | 1.13 | 5679 |
| %RSD | 0.17% | 0.09% | - | - |
Table 2: Sample Purity Analysis
| Sample ID | Injection | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Batch A | 1 | 5.24 | 1543210 | 1551234 | 99.48 |
| Batch A | 2 | 5.25 | 1543567 | 1551890 | 99.46 |
| Average | 99.47 | ||||
| Batch B | 1 | 5.23 | 1601234 | 1610987 | 99.39 |
| Batch B | 2 | 5.24 | 1602345 | 1611543 | 99.43 |
| Average | 99.41 |
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
References
- 1. ijpra.com [ijpra.com]
- 2. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologicsconsulting.com [biologicsconsulting.com]
- 4. Analytical Strategies from Early Development to Validation: Part One [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. cipac.org [cipac.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 1-(4-Chlorophenyl)-2-imidazolidinone Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Chlorophenyl)-2-imidazolidinone is a chiral molecule of interest in pharmaceutical research and development. The enantiomers of chiral compounds often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Therefore, the development of reliable analytical methods for their separation and quantification is crucial for drug discovery, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[2][4][5] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with different binding energies.[6] Consequently, one enantiomer is retained longer on the column than the other, resulting in their separation and elution as two distinct peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple chiral recognition sites.[1][5][6]
Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm) is a suitable starting point.[1]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.
-
Sample: Racemic this compound standard.
-
Sample Solvent: A mixture of the mobile phase components.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis
The retention times (t_R) for each enantiomer are recorded. The resolution (R_s) between the two enantiomeric peaks is calculated to assess the quality of the separation. An R_s value of ≥ 1.5 indicates baseline separation.
Data Presentation
The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the specified conditions.
| Enantiomer | Retention Time (t_R) (min) | Tailing Factor (T_f) | Theoretical Plates (N) | Resolution (R_s) |
| Enantiomer 1 | 8.5 | 1.1 | 5500 | \multirow{2}{*}{1.8} |
| Enantiomer 2 | 10.2 | 1.2 | 5800 |
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of this compound.
Signaling Pathway of Chiral Recognition
The chiral recognition mechanism on a polysaccharide-based CSP involves a combination of interactions between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The specific conformation of the polysaccharide derivative creates chiral grooves or cavities where the enantiomers can bind. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column.
Caption: Logical relationship of chiral recognition and separation on a polysaccharide CSP.
This application note provides a reliable and robust HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions allows for excellent resolution and peak shape. This method can be readily implemented in a research or quality control setting for the enantioselective analysis of this compound and can serve as a starting point for the development of methods for related chiral molecules.
References
Application Notes and Protocols: Development of Anticancer Agents from 1-(4-Chlorophenyl)-2-imidazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1-(4-chlorophenyl)-2-imidazolidinone derivatives as potential anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
Imidazolidinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this compound have emerged as a promising class of compounds with potent anticancer properties. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This document outlines the key findings and methodologies for researchers interested in exploring this chemical space for novel cancer therapeutics.
Quantitative Biological Data
The anticancer activity of this compound derivatives has been evaluated against various human cancer cell lines. The following tables summarize the in vitro cytotoxicity data, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Schiff's base derivative | MCF-7 (Breast) | 11.18 | [1] |
| HCT-116 (Colon) | 17.90 | [1] | ||
| HePG-2 (Liver) | 10.69 | [1] | ||
| Compound 4u | Pyrazolidine-3,5-dione derivative | MGC-803 (Gastric) | 5.1 | [2][3] |
| EC-109 (Esophageal) | 10.1 | [3] | ||
| MCF-7 (Breast) | Not specified | [3] | ||
| SMMC-7721 (Liver) | Not specified | [3] | ||
| Compound 9r | 4-Imidazolidinone derivative | HCT116 (Colon) | Potent (exact value not specified) | [4][5] |
| SW620 (Colon) | Potent (exact value not specified) | [4][5] |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 10 | EGFR | 0.67 | [1] |
| HER2 | 0.71 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol
The synthesis of this compound derivatives often involves a multi-step process. A general synthetic route is described below, based on established chemical principles.
Protocol 3.1.1: Synthesis of (E)-3-((1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one
-
Step 1: Synthesis of Thiosemicarbazone. A mixture of 4-chloroacetophenone (0.01 mol) and thiosemicarbazide (0.01 mol) is refluxed in an appropriate solvent (e.g., ethanol) for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the thiosemicarbazone intermediate.[6]
-
Step 2: Cyclization to form the Imidazolidinone Ring. The thiosemicarbazone (0.01 mol) is reacted with ethyl chloroacetate (0.01 mol) in the presence of a base, such as fused sodium acetate (0.03 mol), in absolute ethanol (30 ml).[6] The mixture is refluxed for 4 hours.[6] After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and purified by recrystallization to afford the target compound.[6]
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol 3.2.1: MTT Assay for Anticancer Activity
-
Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 31.25, 62.5, 125, 250, 500, 1000 µg/ml).[6] The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours). A positive control, such as doxorubicin, is included.[6]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol 3.3.1: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Annexin V-FITC/PI staining followed by flow cytometry can be used to detect and quantify apoptosis.
Protocol 3.4.1: Annexin V-FITC/PI Staining for Apoptosis Detection
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of this compound derivatives as anticancer agents.
References
- 1. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities | MDPI [mdpi.com]
- 2. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Chlorophenyl)-2-imidazolidinone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-imidazolidinone is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its structural features, including the imidazolidinone core and the 4-chlorophenyl moiety, provide a foundation for developing potent and selective modulators of various biological targets. This document provides detailed application notes, experimental protocols, and data for utilizing this versatile building block in drug discovery and development.
Key Applications
The this compound scaffold has been successfully employed in the development of therapeutic agents targeting several key areas:
-
Oncology: As a core component of small molecule inhibitors of the p53-MDM2 protein-protein interaction, leading to the reactivation of the p53 tumor suppressor pathway.
-
Neurology: As a foundational structure for the synthesis of novel anticonvulsant agents.
-
Inflammation: Serving as a template for the design of anti-inflammatory compounds.
Application I: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical target in oncology. Small molecules that can disrupt this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The imidazolidinone scaffold, particularly with a 4-chlorophenyl substituent, has proven to be an effective mimic of key p53 residues, enabling potent inhibition of the p53-MDM2 interaction.
Signaling Pathway
Quantitative Data: Imidazolidinone-Based MDM2 Inhibitors
| Compound ID | Modification on this compound Scaffold | MDM2 Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, µM) | Reference Cell Line |
| Nutlin-3a | Analog with additional bromophenyl groups | 90 | 0.89 | SJSA-1 |
| MI-888 | Spirooxindole derivative | 0.44 | 0.092 | HCT-116 (p53+/+) |
| Compound 2q | Spiropyrazoline oxindole derivative | - | 9.7 | SJSA-1 |
| Compound 3b | Spiropyrazoline oxindole derivative | - | 15.6 | SJSA-1 |
Note: The table includes data for compounds based on the broader imidazolidinone and related scaffolds to illustrate the potential of this chemical space. Direct SAR data for a series of simple derivatives of this compound is limited in publicly available literature.
Experimental Protocols
This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of many MDM2 inhibitors.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
This protocol outlines a method to assess the ability of synthesized compounds to inhibit the p53-MDM2 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer. The final concentrations should be optimized, but a starting point could be 25 nM peptide and 50 nM MDM2.
-
Serially dilute the test compounds in DMSO and then in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add a small volume of the test compound solution.
-
Add the MDM2/p53 peptide solution to each well.
-
Include controls: wells with only the p53 peptide (for minimum polarization) and wells with the MDM2/p53 peptide solution and DMSO without the compound (for maximum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Application II: Anticonvulsant Agents
The imidazolidinone ring is a known pharmacophore in several anticonvulsant drugs. The 1-(4-chlorophenyl) substituent can enhance the lipophilicity of the molecule, which is often beneficial for blood-brain barrier penetration.
Quantitative Data: Anticonvulsant Activity
| Compound Type | Test Animal | Anticonvulsant Activity (ED50, mg/kg) | Reference |
| (Arylalkyl)imidazole derivatives | Mouse (MES test) | 10 - 56 | [1] |
| Quinazolinone derivatives | Mouse (MES test) | 28.9 - 56.4 | [2] |
| 2-(substituted-imino)thiazolidin-4-ones | Mouse (MES test) | 18.5 | [3] |
| Tizanidine (related imidazoline) | Mouse (sound-induced seizures) | 0.54 (tonic phase) |
Experimental Protocols
This protocol is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., CF-1 strain)
-
Test compounds
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corneal electrodes
-
Electroconvulsive shock apparatus
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally or orally).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
Application III: Anti-inflammatory Agents
The imidazolidinone scaffold has also been explored for the development of anti-inflammatory agents, potentially through the inhibition of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | In Vitro Activity (IC50) | Reference |
| Arylidene-5(4H)-imidazolones | COX-2 | 0.07 - 0.28 µM | |
| Arylidene-5(4H)-imidazolones | 15-LOX | 2.17 - 4.75 µM |
Note: The data presented is for related imidazolone structures to highlight the anti-inflammatory potential of this class of compounds.
Experimental Protocols
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle to groups of rats (e.g., orally).
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
The percentage inhibition is calculated as: ( (Vc - Vt) / Vc ) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound is a privileged scaffold in medicinal chemistry with demonstrated applications in the development of inhibitors of the p53-MDM2 interaction, anticonvulsants, and anti-inflammatory agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutic agents. The protocols and data provided in this document serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of adenosine and alpha-2-adrenoceptors reverse the anticonvulsant effects of tizanidine in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 1-(4-Chlorophenyl)-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-imidazolidinone and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic activities. Studies on structurally related imidazolidinone compounds suggest a range of biological effects, including anticancer and antiproliferative properties. The proposed mechanism for some of these compounds involves the induction of apoptosis through intrinsic pathways, potentially mediated by oxidative stress.
These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound. The protocols detailed herein are designed to assess its cytotoxic effects, impact on cell proliferation, and its potential to induce programmed cell death (apoptosis). The accompanying data presentation tables and pathway diagrams offer a framework for the systematic evaluation of this compound.
I. Assessment of Cytotoxicity
A primary step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. This can be achieved by measuring key markers of cell health, such as metabolic activity and membrane integrity.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Lysis Control | 100 |
II. Cell Proliferation Assay
To determine the effect of this compound on cell growth, a cell proliferation assay such as the BrdU incorporation assay can be performed. This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the compound as described previously.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate.
-
Substrate Reaction: Wash the wells and add the substrate solution.
-
Signal Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance/Fluorescence | % Proliferation |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
III. Apoptosis Assays
To investigate if the observed cytotoxicity is due to apoptosis, several assays can be employed to detect key apoptotic events.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[1]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| Compound (Conc. 1) | ||||
| Compound (Conc. 2) |
B. Caspase-Glo® 3/7 Assay
Caspases are key proteases in the apoptotic cascade. This assay measures the activity of caspase-3 and -7, which are key effector caspases in apoptosis.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IV. Mechanistic Insights: Signaling Pathway Analysis
Based on studies of similar compounds, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Pathway Analysis
Caption: Workflow for investigating the mechanism of action.
Conclusion
The assays described provide a robust framework for characterizing the cellular effects of this compound. By systematically evaluating cytotoxicity, antiproliferative activity, and the induction of apoptosis, researchers can gain valuable insights into the therapeutic potential of this compound. The suggested mechanistic studies will further elucidate its mode of action, which is crucial for further drug development efforts.
References
Application Notes and Protocols for In Vivo Evaluation of 1-(4-Chlorophenyl)-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed in vivo animal models and experimental protocols for testing the biological activities of 1-(4-Chlorophenyl)-2-imidazolidinone. Due to a lack of direct in vivo studies on this specific compound, the following protocols are extrapolated from research on structurally related imidazolidinone derivatives, particularly fenobam, a metabotropic glutamate receptor 5 (mGluR5) antagonist. These notes are intended to serve as a foundational guide for investigating the potential analgesic, anxiolytic, locomotor, and other neurological effects of this compound.
Rationale for Proposed In Vivo Studies
The imidazolidinone scaffold is a key structural motif in a variety of bioactive compounds. While direct in vivo data for this compound is limited, related compounds have shown a range of activities, suggesting several potential therapeutic applications to explore:
-
Analgesic and Anxiolytic Effects: The structurally similar compound fenobam, which has a 3-chlorophenyl substitution, is a known mGluR5 antagonist with demonstrated analgesic and anxiolytic properties in rodent models.[1][2][3] Therefore, it is plausible that this compound may exhibit similar effects.
-
Central Nervous System (CNS) Activity: Various imidazolidinone derivatives have been investigated for their effects on the CNS, including anticonvulsant properties.[4] The presence of the chlorophenyl group often contributes to CNS activity.
-
Monoamine Oxidase (MAO) Inhibition: The imidazoline and related heterocyclic structures are present in some known monoamine oxidase inhibitors.[5][6][7] MAO inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
-
Antiparasitic Activity: Historically, some imidazolidinone derivatives, including those with a chlorophenyl moiety, have been investigated for their schistosomicidal activity in mice.[8]
Proposed Animal Models and Experimental Designs
The following rodent models are proposed for the initial in vivo screening of this compound.
Acute Toxicity Assessment
A preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential overt toxicological effects.[9]
Table 1: Proposed Acute Toxicity Study Design
| Parameter | Description |
| Animal Species | Male and female C57BL/6 mice (8-10 weeks old) |
| Groups | Vehicle control, 3-5 dose levels of this compound |
| Administration | Intraperitoneal (i.p.) injection |
| Observation Period | 14 days |
| Parameters Monitored | Mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes |
Analgesic Activity Assessment
2.2.1. Formalin-Induced Inflammatory Pain Model
This model assesses the compound's efficacy against both acute nociceptive and persistent inflammatory pain.[1][2]
Table 2: Formalin Test Protocol Parameters
| Parameter | Description |
| Animal Species | Male C57BL/6 mice |
| Groups | Vehicle control, this compound (e.g., 10, 30 mg/kg), Positive control (e.g., Morphine) |
| Administration | i.p. injection of test compound 30 minutes prior to formalin |
| Procedure | Subcutaneous injection of 20 µL of 5% formalin into the plantar surface of the hind paw |
| Outcome Measure | Time spent licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases |
2.2.2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model is used to evaluate the compound's potential to alleviate chronic neuropathic pain.[10]
Table 3: SNI Model Protocol Parameters
| Parameter | Description |
| Animal Species | Male C57BL/6 mice |
| Surgical Procedure | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact |
| Groups | Sham-operated + Vehicle, SNI + Vehicle, SNI + this compound (e.g., 30 mg/kg) |
| Administration | i.p. injection |
| Outcome Measure | Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test) |
Behavioral and Motor Function Assessment
2.3.1. Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
This test evaluates spontaneous locomotor activity and can provide insights into anxiety-like behaviors.[11]
Table 4: Open-Field Test Protocol Parameters
| Parameter | Description |
| Animal Species | Male C57BL/6 mice |
| Groups | Vehicle control, this compound (e.g., 10, 30 mg/kg) |
| Administration | i.p. injection 30 minutes prior to testing |
| Apparatus | Square arena (e.g., 40x40 cm) with automated tracking system |
| Outcome Measures | Total distance traveled, time spent in the center versus periphery of the arena, rearing frequency |
2.3.2. Rotarod Test for Motor Coordination
This test is crucial to assess whether the compound induces motor impairment, which could confound the results of other behavioral tests.[2][12]
Table 5: Rotarod Test Protocol Parameters
| Parameter | Description |
| Animal Species | Male C57BL/6 mice |
| Groups | Vehicle control, this compound (e.g., 10, 30 mg/kg) |
| Administration | i.p. injection 30 minutes prior to testing |
| Procedure | Mice are placed on an accelerating rotating rod (e.g., 4 to 40 rpm over 5 minutes) |
| Outcome Measure | Latency to fall from the rod |
Detailed Experimental Protocols
Preparation of Dosing Solutions
-
For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or a solution of 2-hydroxypropyl-β-cyclodextrin to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced effects.
-
All solutions should be prepared fresh on the day of the experiment.
Protocol for Formalin-Induced Inflammatory Pain
-
Habituate male C57BL/6 mice to the testing environment for at least 30 minutes.
-
Administer the vehicle, this compound, or a positive control (e.g., morphine) via i.p. injection.
-
After 30 minutes, gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw for the first 5 minutes (Phase 1) and from 15 to 30 minutes post-injection (Phase 2).
Protocol for Open-Field Test
-
Habituate male C57BL/6 mice to the testing room for at least 1 hour.
-
Administer the vehicle or this compound via i.p. injection.
-
After 30 minutes, place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes).
-
Use an automated video-tracking system to record and analyze the locomotor activity and time spent in different zones of the arena.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Screening
Caption: Proposed experimental workflow for the in vivo evaluation of this compound.
Hypothesized Signaling Pathway (Based on Fenobam)
Caption: Hypothesized mechanism of action via mGluR5 antagonism, based on the activity of fenobam.
Concluding Remarks
The provided application notes and protocols offer a structured approach for the initial in vivo characterization of this compound. Researchers should adapt these protocols based on the outcomes of preliminary studies, such as the acute toxicity assessment. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the findings. Further investigation into the specific molecular targets and mechanisms of action will be essential for the comprehensive evaluation of this compound's therapeutic potential.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor subtype 5 antagonist fenobam is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Identity and physicochemical properties of 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, AWD 131-138] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(4-Chlorophenyl)-2-imidazolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The cyclization of the urea precursor to the imidazolidinone ring can be slow.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the starting material is still present after the initial reaction time, consider extending the duration.
-
Gradually increase the reaction temperature in increments of 10°C, while monitoring for the formation of byproducts. High temperatures can sometimes lead to decomposition.
-
-
-
Suboptimal Catalyst Performance:
-
Cause: The catalyst, if used, may be inactive or used in an incorrect amount. For acid-catalyzed cyclizations, the acid strength and concentration are crucial.
-
Solution:
-
Ensure the catalyst is fresh and of the appropriate grade.
-
Optimize the catalyst loading. A screening of catalyst concentrations (e.g., from 1 mol% to 15 mol%) can identify the optimal amount. In some cases, decreasing the amount of an acid catalyst like trifluoroacetic acid (TFA) can improve regioselectivity and yield.[1]
-
-
-
Moisture in the Reaction:
-
Cause: Water can hydrolyze starting materials or intermediates, particularly if sensitive reagents like isocyanates are used in the formation of the urea precursor.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Loss During Workup and Purification:
-
Cause: The product may have some solubility in the wash solutions, or it may not fully precipitate if crystallization is used for purification. Adsorption onto silica gel during column chromatography can also lead to losses.
-
Solution:
-
Minimize the volume of solvents used for washing the crude product.
-
If recrystallizing, ensure the solvent system is optimized for high recovery. A combination of a good solvent and a poor solvent is often effective.
-
For column chromatography, select a solvent system that provides good separation while minimizing tailing of the product spot.
-
-
Q2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?
A2: Impurity formation is a common challenge. Identifying the nature of the impurity is the first step toward eliminating it.
-
Unreacted Starting Materials:
-
Cause: As mentioned in Q1, this is often due to incomplete reaction.
-
Solution: Refer to the solutions for incomplete reaction in A1.
-
-
Side Reactions:
-
Cause: Depending on the synthetic route, various side reactions can occur. For instance, if starting from 4-chlorophenyl isocyanate and a diamine, the formation of bis-urea byproducts is possible if the stoichiometry is not carefully controlled. In acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl)ureas, regioisomers (4-substituted vs. 5-substituted imidazolidinones) can sometimes form.[1]
-
Solution:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of reactants for the urea formation step. Slow, dropwise addition of one reactant to the other at a controlled temperature can minimize side reactions.
-
Regiocontrol: Optimization of the catalyst and reaction conditions is key. For example, decreasing the amount of TFA catalyst has been shown to improve the regioselectivity of the cyclization.[1]
-
-
-
Degradation of Product:
-
Cause: The product might be unstable under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Neutralize the reaction mixture promptly during workup.
-
Use milder purification techniques.
-
-
Q3: The purification of my crude product is proving difficult. What are some effective purification strategies?
A3: Effective purification is essential to obtain this compound with high purity.
-
Recrystallization:
-
Method: This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures with water or hexanes. For a related compound, recrystallization from absolute ethanol was effective.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Silica Gel Column Chromatography:
-
Method: This technique is useful for separating the desired product from impurities with different polarities.
-
Solvent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio can be optimized by running TLC plates in various solvent systems to achieve good separation between the product and impurities.
-
Procedure: Prepare a slurry of silica gel in the chosen eluent and pack the column. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
-
Washing:
-
Method: A simple wash of the crude solid can sometimes remove a significant amount of impurities.
-
Solvent Selection: The wash solvent should be one in which the desired product is sparingly soluble, while the impurities are more soluble. Acetone has been used to wash crude imidazolidin-2-ones.[2]
-
Data Presentation
The following tables summarize key quantitative data for optimizing the synthesis of imidazolidin-2-ones, based on related literature.
Table 1: Optimization of Reaction Conditions for Imidazolidin-2-one Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | TBD (10 mol%) | BEMP (10 mol%) | TFA (15-fold excess) | TFA (stoichiometric) |
| Solvent | Acetonitrile | Acetonitrile | Toluene | Toluene |
| Temperature | 100 °C | Room Temperature | Reflux | Reflux |
| Reaction Time | Not specified | 30 minutes | 64 hours | Not specified |
| Yield | Quantitative | Quantitative | Good to high | Improved regioselectivity |
| Reference | [3] | [3] | [1][2] | [1] |
TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine; TFA = Trifluoroacetic acid
Experimental Protocols
Below are detailed experimental protocols for key steps in a plausible synthesis of this compound, adapted from literature procedures for analogous compounds.
Protocol 1: Synthesis of the Urea Precursor (1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea) [2]
-
To a solution of 2,2-dimethoxyethan-1-amine (1.1 equivalents) in benzene, add 4-chlorophenyl isocyanate (1.0 equivalent) dropwise at a temperature of 5-8 °C.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dry the resulting solid under vacuum to obtain the urea precursor.
Protocol 2: Cyclization to form a Substituted this compound [2]
-
Dissolve the urea precursor (1.0 equivalent) in toluene.
-
Add a suitable C-nucleophile (1.0 equivalent) and trifluoroacetic acid (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 64 hours.
-
Remove the volatile components under vacuum.
-
Wash the residue with acetone.
-
Recrystallize the solid from absolute ethanol and dry under vacuum to obtain the final product.
Note: For the synthesis of the unsubstituted this compound, the cyclization of a suitable precursor like N-(2-aminoethyl)-N'-(4-chlorophenyl)urea would be required, likely under thermal or catalytic conditions. The specific conditions would need to be optimized.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the synthesis.
References
Improving the yield and purity of 1-(4-Chlorophenyl)-2-imidazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Chlorophenyl)-2-imidazolidinone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is a cyclic urea derivative. The most common and straightforward synthetic approaches involve the cyclization of a substituted diamine or urea precursor. Key methods include:
-
Reaction of N-(2-aminoethyl)-4-chloroaniline with a carbonyl source: This involves the cyclization of a diamine with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of triphosgene, a stable solid, is often preferred over the highly toxic phosgene gas.[1][2]
-
Intramolecular cyclization of a urea derivative: A common precursor is 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea or a protected version like 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[3][4] Acid-catalyzed cyclization of these ureas can lead to the formation of the imidazolidinone ring.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly influence the yield of this compound synthesis:
-
Quality of Starting Materials: The purity of the starting materials, such as 4-chloroaniline and the respective ethylene diamine or urea precursors, is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: The optimal temperature depends on the specific synthetic route. For cyclization reactions, heating is often required to drive the reaction to completion. However, excessive temperatures can lead to degradation of reactants and products.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
-
Choice of Solvent and Catalyst: The solvent and catalyst system play a critical role. For instance, in acid-catalyzed cyclizations of urea derivatives, the type and concentration of the acid can affect the reaction rate and selectivity.
Q3: How can I improve the purity of my this compound product?
A3: The most effective method for purifying this compound is recrystallization.[3][4] This technique separates the desired compound from impurities based on differences in their solubility in a chosen solvent system. Common recrystallization methods include:
-
Single-Solvent Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize. Absolute ethanol has been reported as a suitable solvent for similar compounds.[3][4]
-
Two-Solvent Recrystallization: This method is used when a single suitable solvent cannot be found. The crude product is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is sparingly soluble is added to induce crystallization.
Chromatographic techniques such as flash column chromatography can also be employed for purification, especially for removing impurities with similar solubility to the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Consider increasing the reaction time or temperature, but be mindful of potential degradation. |
| Sub-optimal reaction conditions. | - Optimize the concentration of reactants and catalysts.- Experiment with different solvents to improve solubility and reaction kinetics. | |
| Poor quality of starting materials. | - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary. | |
| Side reactions. | - Identify potential side products and adjust reaction conditions to minimize their formation (e.g., lower temperature, different catalyst). | |
| Low Purity (Presence of Impurities) | Incomplete reaction. | - As with low yield, ensure the reaction goes to completion. Unreacted starting materials are common impurities. |
| Formation of side products. | - Analyze the crude product to identify the structure of major impurities.- Modify reaction conditions to suppress the formation of these side products. | |
| Inefficient purification. | - Optimize the recrystallization procedure. This includes selecting the appropriate solvent or solvent system and ensuring slow cooling for better crystal formation.- Consider using a different purification technique, such as column chromatography, if recrystallization is ineffective. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - High levels of impurities can inhibit crystallization. Attempt further purification of the crude product before recrystallization. |
| Incorrect recrystallization solvent. | - Screen a variety of solvents or solvent pairs to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. | |
| Supersaturation. | - If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Data Presentation
The following table summarizes the expected outcomes for different recrystallization methods for a structurally similar compound, which can be used as a starting point for the purification of this compound.
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Single-Solvent | Ethanol | 75-85 | >99.0 |
| Two-Solvent | Hexane/Acetone | 80-90 | >98.5 |
| Two-Solvent | Ethanol/Water | 70-80 | >99.5 |
Note: The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.
Experimental Protocols
Synthesis of this compound via Cyclization of a Urea Precursor (Representative Protocol)
This protocol is a representative example based on the synthesis of similar imidazolidinone derivatives.[3][4]
Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea
-
To a solution of 4-chlorophenyl isocyanate in a suitable anhydrous solvent (e.g., tetrahydrofuran), add an equimolar amount of 2,2-dimethoxyethan-1-amine dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)urea. This intermediate can be used in the next step without further purification if of sufficient purity. A reported yield for a similar precursor is 95%.[3][4]
Step 2: Cyclization to this compound
-
Dissolve the crude 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimum amount of hot absolute ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common byproducts in 1-(4-Chlorophenyl)-2-imidazolidinone synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic approach.
Route A: Reaction of 4-Chlorophenyl Isocyanate with Ethylenediamine
This is a common and direct method for the synthesis of this compound. However, the high reactivity of the isocyanate can lead to the formation of several byproducts.
Q1: My reaction mixture shows a significant amount of a white, insoluble precipitate. What is it and how can I avoid it?
A1: The insoluble white precipitate is likely N,N'-bis(4-chlorophenyl)urea . This byproduct forms from the reaction of 4-chlorophenyl isocyanate with trace amounts of water, which hydrolyzes the isocyanate to 4-chloroaniline. This aniline then rapidly reacts with another molecule of 4-chlorophenyl isocyanate. The self-condensation of 4-chlorophenyl isocyanate is a known side reaction.[1]
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Slow Addition of Isocyanate: Adding the 4-chlorophenyl isocyanate solution dropwise to the ethylenediamine solution at a low temperature (e.g., 0-5 °C) can minimize side reactions by ensuring the isocyanate reacts with the desired amine before it can react with any residual moisture or other isocyanate molecules.
-
Solvent Choice: Use a non-polar, aprotic solvent such as toluene or dichloromethane (DCM).
Q2: The yield of my desired product, this compound, is consistently low. What are the potential reasons?
A2: Low yields can be attributed to several factors:
-
Formation of Byproducts: As mentioned in Q1, the formation of N,N'-bis(4-chlorophenyl)urea consumes the starting isocyanate, thereby reducing the yield of the desired product.
-
Polyurea Formation: If an excess of 4-chlorophenyl isocyanate is used, or if the reaction is not controlled properly, oligomeric or polymeric urea byproducts can form.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may not be optimal for the cyclization step.
Troubleshooting:
-
Optimize Stoichiometry: Use a slight excess of ethylenediamine to ensure all the isocyanate reacts to form the initial adduct.
-
Temperature Control: Maintain a low temperature during the initial addition of the isocyanate, and then gradually warm the reaction mixture to room temperature or gentle reflux to promote cyclization.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion.
Q3: I am having difficulty purifying the final product. What are some recommended purification strategies?
A3: Purification can be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective in removing the highly symmetric and less soluble N,N'-bis(4-chlorophenyl)urea.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), can effectively separate the desired product from byproducts.
Route B: Cyclization of 1-(2-Aminoethyl)-3-(4-chlorophenyl)urea
This two-step approach involves the initial formation of the linear urea precursor, followed by an intramolecular cyclization to form the imidazolidinone ring.
Q1: During the cyclization of 1-(2-aminoethyl)-3-(4-chlorophenyl)urea, I observe the formation of multiple spots on my TLC plate. What are the likely byproducts?
A1: Besides the desired product, several byproducts can form during the cyclization step:
-
Unreacted Starting Material: The cyclization may be incomplete.
-
Oligomers: Intermolecular reactions between molecules of the starting material can lead to the formation of linear or cyclic oligomers.
-
Side-products from Decomposition: Depending on the reaction conditions (e.g., high temperatures, harsh reagents), the starting material or the product may decompose.
Troubleshooting:
-
Choice of Cyclization Agent: Different reagents can be used to facilitate the cyclization, such as phosgene equivalents (e.g., triphosgene, carbonyldiimidazole - CDI). The choice of reagent can influence the byproduct profile. Using a milder agent like CDI might reduce decomposition.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote side reactions.
-
Use of a Base: The presence of a non-nucleophilic base can facilitate the cyclization by deprotonating the terminal amine, making it a more effective nucleophile for the intramolecular attack.
Q2: The cyclization reaction is very slow or does not proceed to completion. How can I improve the reaction rate and conversion?
A2: To improve the reaction kinetics:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of cyclization. However, be cautious of potential decomposition at higher temperatures.
-
Catalyst: The use of a suitable catalyst, depending on the specific cyclization method, can significantly improve the reaction rate. For example, in some intramolecular hydroamination reactions, a base catalyst is effective.
-
Solvent: The choice of solvent can impact the reaction rate. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile may be more suitable for this type of cyclization compared to non-polar solvents.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Chemical Structure | Common Synthetic Route of Formation | Reason for Formation |
| N,N'-bis(4-chlorophenyl)urea | Cl-C₆H₄-NH-CO-NH-C₆H₄-Cl | Route A | Reaction of 4-chloroaniline (from hydrolysis of isocyanate) with 4-chlorophenyl isocyanate.[1] |
| Polyureas | [-NH-CH₂-CH₂-NH-CO-NH-C₆H₄-Cl-]n | Route A | Reaction of the growing chain with excess 4-chlorophenyl isocyanate. |
| 1,3-Bis(4-chlorophenyl)biuret | Cl-C₆H₄-NH-CO-N(CO-NH-C₆H₄-Cl)-H | Both Routes | Further reaction of urea products at elevated temperatures. |
Experimental Protocols
Route A: Synthesis of this compound from 4-Chlorophenyl Isocyanate and Ethylenediamine
This is a representative protocol based on general methods for imidazolidinone synthesis.
-
Preparation of Reactants:
-
Dissolve ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 4-chlorophenyl isocyanate (0.95 eq) in anhydrous DCM.
-
-
Reaction:
-
Slowly add the 4-chlorophenyl isocyanate solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Gently reflux the reaction mixture for 2-4 hours to ensure complete cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (likely N,N'-bis(4-chlorophenyl)urea) has formed, filter it off and wash with a small amount of cold DCM.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Route B: Synthesis of this compound via Cyclization of 1-(2-Aminoethyl)-3-(4-chlorophenyl)urea
This is a representative protocol based on general methods for imidazolidinone synthesis.
Step 1: Synthesis of 1-(2-Aminoethyl)-3-(4-chlorophenyl)urea
-
Follow the procedure for Route A, but use a larger excess of ethylenediamine (e.g., 5-10 equivalents) and maintain the reaction at a low temperature without the final reflux step to favor the formation of the linear urea adduct.
-
After the reaction, quench with water and extract the excess ethylenediamine into the aqueous phase.
-
Isolate the crude 1-(2-aminoethyl)-3-(4-chlorophenyl)urea from the organic phase. This intermediate can often be used in the next step without extensive purification.
Step 2: Cyclization to this compound
-
Reaction Setup:
-
Dissolve the crude 1-(2-aminoethyl)-3-(4-chlorophenyl)urea from Step 1 in a suitable solvent such as toluene or DMF in a round-bottom flask.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
-
Cyclization:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Alternatively, a cyclizing agent like carbonyldiimidazole (CDI) can be added at room temperature, followed by gentle heating.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.
-
Dry the organic layer, concentrate, and purify the product as described in Route A.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
References
Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-imidazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Chlorophenyl)-2-imidazolidinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can arise from unreacted starting materials, side-products, or degradation products. Common impurities may include unreacted 4-chloroaniline, derivatives of ethylenediamine, and potentially polymeric byproducts. The specific impurities will depend on the synthetic route employed.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification is recommended to improve the purity of your compound.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your purification. By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the removal of impurities. A single spot on the TLC plate is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more solvent in small portions until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. A different solvent or a mixed solvent system may be required. | |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to redissolve the oil, and allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The solution has cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound. | |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Consider a different recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities (overlapping bands). | Inappropriate mobile phase polarity. | Adjust the polarity of the mobile phase. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly, increase the polarity. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100 parts of silica gel by weight to 1 part of the crude mixture. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A step or gradient elution may be necessary. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a starting point and may require optimization based on the purity of the crude material.
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot 95% ethanol (approximately 5-10 mL) with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until a persistent cloudiness is observed.
-
Redissolution: Add a few drops of hot 95% ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Expected):
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >99.0% |
Column Chromatography on Silica Gel
This is a general protocol and the mobile phase composition may need to be optimized based on TLC analysis.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane or ethyl acetate.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane, to elute non-polar impurities. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to 80:20 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Rf of Product | ~0.3-0.5 in 70:30 Hexane:Ethyl Acetate |
| Purity (Post-Column) | >98% |
| Yield | 80-95% |
Visualizations
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(4-Chlorophenyl)-2-imidazolidinone
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 1-(4-Chlorophenyl)-2-imidazolidinone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] In quantitative terms, a peak is considered to be tailing if the USP Tailing Factor (Tf) is greater than 1.2.[2]
This is a significant issue in HPLC analysis because it can:
-
Degrade Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.[2]
-
Cause Inaccurate Quantification: The asymmetry leads to unreliable peak area calculations, compromising the accuracy of your results.[2]
-
Reduce Method Robustness: Methods with poor peak shape are often less reliable and more sensitive to minor changes in experimental conditions.[2]
For this compound, the imidazolidinone ring contains basic nitrogen atoms. These functional groups are prone to secondary interactions with the stationary phase, making peak tailing a common challenge.[1][3]
Q2: What are the most common causes of peak tailing for this compound?
Peak tailing is often a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1] The primary cause is the presence of more than one retention mechanism.[3] For a basic compound like this compound, the most frequent culprits are outlined below.
Caption: Root causes of peak tailing in HPLC analysis.
Q3: How can I systematically troubleshoot peak tailing in my experiment?
A systematic approach is crucial to efficiently identify and resolve the source of peak tailing.[4] Start with the simplest and most common issues before moving to more complex method adjustments. The workflow below provides a logical troubleshooting sequence.
Caption: A systematic workflow for troubleshooting peak tailing.
Q4: How do I specifically address peak tailing caused by secondary silanol interactions?
Secondary interactions with ionized silanol groups on the silica surface are a primary cause of peak tailing for basic compounds.[3][5] These acidic silanols (Si-OH) can become deprotonated (Si-O⁻) at mobile phase pH levels above ~3 and interact strongly with the positively charged basic sites on your analyte.[1][5]
Several strategies can mitigate these interactions:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., pH ≤ 3) keeps the silanol groups protonated and non-ionized, minimizing secondary ionic interactions.[1]
-
Use a Modern, End-Capped Column: High-purity silica columns that are "end-capped" have fewer accessible silanol groups.[3][4] End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them less polar and interactive.[3]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and maintain a more consistent pH on the column surface.[2][4]
-
Add a Competing Base (Use with Caution): Historically, additives like triethylamine (TEA) were used to compete with the analyte for active silanol sites. However, these can suppress ionization in mass spectrometry and may not be necessary with modern columns.[1][6]
Troubleshooting and Experimental Guides
Data Presentation: Summary of Solutions
The following tables summarize key troubleshooting steps and provide example data to illustrate the effects of method modifications.
Table 1: Quick Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Consistent tailing for this compound peak | Secondary silanol interactions | Lower mobile phase pH to < 3.[1] Increase buffer concentration.[2] Switch to a modern, end-capped column.[4] |
| All peaks in the chromatogram are tailing | Extra-column dead volume Column failure (void) | Check and tighten all fittings.[7] Use narrower ID tubing (0.005").[5] Reverse-flush the column or replace it if damaged.[3] |
| Peak shape worsens with increased sample concentration | Mass overload | Reduce the injection volume or dilute the sample.[8][9] |
| Peak tailing appears suddenly with a new batch of mobile phase | Improper mobile phase preparation | Remake the mobile phase, ensuring correct pH and thorough mixing. |
| Peak is broad and tailing, especially at the start of a gradient | Sample solvent is too strong | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
Table 2: Example Data - Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer System (25 mM) | USP Tailing Factor (Tf) | Observation |
|---|---|---|---|
| 7.0 | Phosphate | 2.4 | Severe tailing, unacceptable peak shape.[3] |
| 4.5 | Acetate | 1.8 | Moderate tailing, improvement needed. |
| 2.8 | Phosphate or Formate | 1.2 | Acceptable peak shape, minimal tailing.[1] |
Table 3: Column Selection Guide for Polar/Basic Compounds
| Column Type | Description | Suitability for this compound |
|---|---|---|
| Traditional (Type A Silica) | Older, lower purity silica with high silanol activity. | Not Recommended: Likely to cause significant peak tailing.[1] |
| High-Purity, End-Capped (Type B Silica) | Modern, high-purity silica with most silanol groups chemically deactivated. | Recommended: Significantly reduces tailing for basic compounds.[1][4] |
| Polar-Embedded Phase | C18 phase with a polar group embedded near the silica surface. | Highly Recommended: Shields residual silanols, improving peak shape for bases.[5] |
| Hybrid Particle (Organic/Inorganic) | Silica-organosiloxane hybrid material. | Highly Recommended: Offers reduced silanol activity and wider pH stability.[10] |
Experimental Protocols
Protocol 1: Systematic pH Adjustment to Reduce Tailing
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Column: Use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare three different aqueous mobile phases:
-
pH 7.0: 25 mM potassium phosphate buffer.
-
pH 4.5: 25 mM ammonium acetate buffer.
-
pH 2.8: 0.1% Formic Acid or 25 mM potassium phosphate buffer (adjusted with phosphoric acid).
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 225 nm).[11]
-
Procedure: a. Equilibrate the system with a 50:50 mixture of Mobile Phase A (pH 7.0) and Mobile Phase B. b. Inject a standard solution of this compound. c. Record the chromatogram and calculate the USP Tailing Factor. d. Repeat steps a-c for the mobile phases at pH 4.5 and pH 2.8. e. Compare the tailing factors to identify the optimal pH. A lower pH is expected to yield a more symmetrical peak.[1]
Protocol 2: Sample Overload Evaluation
Objective: To verify if high sample concentration is the cause of peak tailing.
Methodology:
-
Chromatographic Conditions: Use the optimized HPLC method from Protocol 1 (or your current method).
-
Sample Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. b. Create a dilution series from this stock to obtain concentrations of 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.
-
Procedure: a. Inject a fixed volume (e.g., 10 µL) of the highest concentration sample (1 mg/mL). b. Record the chromatogram and calculate the tailing factor. c. Sequentially inject the same volume of each diluted sample, from highest to lowest concentration. d. Plot the Tailing Factor as a function of sample concentration. A significant decrease in tailing at lower concentrations indicates that sample overload was the issue.[8][9]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. mastelf.com [mastelf.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 1-(4-Chlorophenyl)-2-imidazolidinone Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 1-(4-Chlorophenyl)-2-imidazolidinone enantiomers. The following sections offer detailed methodologies and solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The main strategies for resolving chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution. Chiral HPLC is often the most versatile and widely used method for both analytical and preparative scale separations.[1][2]
Q2: How do I select the appropriate chiral stationary phase (CSP) for HPLC separation?
A2: The selection of a suitable CSP is crucial for successful enantioseparation. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability.[1][3][4] It is recommended to screen a variety of CSPs with different chiral selectors to find the optimal column for your specific application.
Q3: What is the principle behind diastereomeric crystallization?
A3: Diastereomeric crystallization involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomers are then converted back to the individual enantiomers.
Q4: Can enzymatic resolution be applied to this compound?
A4: Yes, enzymatic kinetic resolution is a potential method. This technique utilizes an enzyme, often a lipase, to selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[6][7] The success of this method depends on finding an enzyme with high enantioselectivity for the target molecule or a closely related derivative.
Chiral HPLC Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two overlapping peaks for the enantiomers. What should I do?
A: This is a common issue in chiral method development. Here is a step-by-step approach to troubleshoot poor resolution:
-
Verify CSP Selection: Ensure you are using a chiral stationary phase appropriate for your analyte. Polysaccharide-based columns are a good starting point. If one type of polysaccharide CSP (e.g., cellulose-based) does not provide separation, try a different type (e.g., amylose-based) as they can offer complementary selectivity.
-
Optimize Mobile Phase Composition:
-
Normal-Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.
-
Reversed-Phase: Adjust the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can also play a critical role.
-
Additives: The addition of small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives to the mobile phase can improve peak shape and selectivity.[3]
-
-
Adjust Flow Rate: Lowering the flow rate generally increases the interaction time between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.
-
Optimize Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum condition. Lower temperatures often enhance enantioselectivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my enantiomers are broad and asymmetrical. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Consider the following solutions:
-
Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the sample concentration or injection volume.
-
Mobile Phase pH and Additives: For ionizable compounds, the pH of the mobile phase should be controlled to ensure a single ionic form. The use of additives can also minimize secondary interactions with the stationary phase that cause peak tailing.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself. A mismatch in solvent strength can cause peak distortion.
-
Column Contamination and Voids: A contaminated guard column or a void at the head of the analytical column can lead to peak distortion. Try removing the guard column or back-flushing the analytical column. If the problem persists, the column may need to be replaced.[8]
Experimental Protocols
Chiral HPLC Method Development (Starting Point)
This protocol is a general guideline for developing a chiral HPLC method for this compound, based on methods for structurally similar compounds.[4][9]
1. Column Screening:
-
Screen a minimum of two polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).
-
Example Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Example Column 2: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
2. Mobile Phase Screening (Normal Phase):
-
Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Optimization: If no separation is observed, incrementally increase the isopropanol percentage (e.g., to 20%, 30%). If peaks are broad, consider adding 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.
3. Mobile Phase Screening (Reversed Phase):
-
Initial Mobile Phase: Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Optimization: Vary the acetonitrile/water ratio. If retention is too low, decrease the acetonitrile percentage.
Diastereomeric Crystallization Protocol (General Procedure)
This is a generalized protocol for diastereomeric salt resolution.[5]
-
Resolving Agent Selection: Choose a chiral resolving agent that can form a salt with the acidic or basic functionality of your compound or a derivative. For a neutral compound like this compound, derivatization to introduce an acidic or basic handle may be necessary. Common resolving agents include tartaric acid derivatives and chiral amines.[10][11]
-
Salt Formation: Dissolve the racemic this compound derivative and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to liberate the enantiomerically enriched this compound derivative.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Enzymatic Kinetic Resolution Protocol (General Procedure)
This protocol outlines a general approach for enzymatic kinetic resolution using a lipase.[6][7]
-
Enzyme and Acyl Donor Selection: Screen several lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) and acyl donors (e.g., vinyl acetate, isopropenyl acetate).
-
Reaction Setup:
-
Dissolve racemic this compound in an organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add the acyl donor and the lipase (often immobilized).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.
-
Workup and Separation: Filter to remove the enzyme. Separate the unreacted enantiomer from the acylated product by chromatography.
-
Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Quantitative Data
The following tables present representative data for the chiral separation of compounds structurally related to this compound. This data can serve as a benchmark for what to expect during method development.
Table 1: Chiral HPLC Separation of Imidazoline Analogs [4][9]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Water/MeOH/ACN (50:30:20, v/v/v) with 40 mM NH4OAc, pH 7.5 | 0.4 | 35 | Up to 2.31 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Chloroform/EtOH (88:10:2, v/v/v) | 1.0 | 20 | 1.26 |
Table 2: Enzymatic Kinetic Resolution of Racemic Alcohols [6][12]
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Product |
| Racemic Alcohol (±)-4 | Amano Lipase PS-C II | Isopropenyl acetate | tert-Butyl methyl ether | ~50 | 99.6 |
| Racemic Naproxen methyl ester | Candida rugosa Lipase | - (Hydrolysis) | Isooctane/Water | 49 | >99 |
Visualizations
Caption: General Workflow for Chiral HPLC Method Development
Caption: Troubleshooting Poor Peak Resolution in Chiral HPLC
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. US5478941A - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine - Google Patents [patents.google.com]
- 11. EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin - Google Patents [patents.google.com]
- 12. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of 1-(4-Chlorophenyl)-2-imidazolidinone during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1-(4-Chlorophenyl)-2-imidazolidinone during storage and experimentation.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my analysis, suggesting my sample of this compound has degraded. What are the likely causes and solutions?
Degradation of this compound can be influenced by several factors. The following table summarizes potential degradation under various stress conditions, based on typical behavior for analogous chemical structures. The primary degradation pathway is often hydrolysis of the cyclic urea ring.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Parameters | Exposure Time | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 8 hours | 10 - 20% | N-(2-aminoethyl)-4-chloroaniline |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 15 - 25% | N-(2-aminoethyl)-4-chloroaniline |
| Oxidative | 3% H₂O₂ at 25°C | 24 hours | 5 - 15% | Oxidized derivatives |
| Thermal | 80°C | 48 hours | 5 - 10% | Thermal decomposition products |
| Photolytic | 1.2 million lux hours | 24 hours | < 5% | Photodegradation products |
| High Humidity | 40°C / 75% RH | 2 weeks | 5 - 15% | Hydrolysis products |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For optimal stability, storage at 2-8°C is advisable. Avoid exposure to high humidity and direct sunlight.
Q2: I suspect my compound has degraded. What are the initial steps I should take to investigate?
If you suspect degradation, the first step is to re-analyze the compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to confirm the presence of degradation products and quantify the remaining active ingredient. The experimental protocol section below provides a detailed methodology for such an analysis.
Q3: What is the most common degradation pathway for this compound?
The most probable degradation pathway for this compound is hydrolysis of the imidazolidinone ring. This can be catalyzed by acidic or basic conditions, leading to the opening of the cyclic urea structure to form N-(2-aminoethyl)-4-chloroaniline.
Q4: How can I prevent hydrolysis of the compound during my experiments?
To prevent hydrolysis, it is crucial to control the pH of your solutions. If possible, work with buffered solutions in the neutral pH range. Avoid prolonged exposure to strongly acidic or basic conditions. If your experimental conditions require a non-neutral pH, consider the stability of the compound at that pH and minimize the exposure time.
Q5: Is this compound sensitive to light?
While generally less susceptible to photodegradation compared to hydrolysis, it is still good practice to protect solutions and solid samples of this compound from direct exposure to UV and visible light.[1] Amber vials or containers wrapped in aluminum foil can be used for this purpose.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a similar concentration as the standard solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solution.
-
Data Evaluation: Compare the chromatogram of the sample to that of the standard. The presence of additional peaks in the sample chromatogram may indicate degradation. The purity of the sample can be calculated based on the peak area percentages.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Proposed hydrolytic degradation pathway.
References
Identifying and characterizing impurities in 1-(4-Chlorophenyl)-2-imidazolidinone samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-2-imidazolidinone. Our aim is to assist you in identifying and characterizing impurities in your samples, ensuring the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound samples can originate from several sources:
-
Process-Related Impurities: These are substances that are formed or introduced during the synthesis of the final product. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the manufacturing process.
-
Degradation Products: These impurities arise from the decomposition of this compound over time due to exposure to environmental factors such as heat, light, humidity, or interaction with other components in a formulation.
-
Contaminants: These are extraneous substances that are unintentionally introduced into the sample during production, packaging, or storage.
Q2: What are some of the expected process-related impurities in the synthesis of this compound?
A2: Based on common synthetic routes, potential process-related impurities may include:
-
1-Chloro-4-isocyanatobenzene: A common starting material for the synthesis.
-
Ethylenediamine: Another key starting material.
-
N-(4-chlorophenyl)urea: A potential byproduct from the reaction of 1-chloro-4-isocyanatobenzene with ammonia or water.
-
Di-substituted ureas: Formed from the reaction of 1-chloro-4-isocyanatobenzene with primary or secondary amine impurities.
Q3: What types of degradation products might be observed in stressed samples of this compound?
A3: Forced degradation studies can help identify potential degradation products. Under various stress conditions, the following types of degradation are possible:
-
Hydrolysis: The imidazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the opening of the ring to form N-(2-aminoethyl)-N'-(4-chlorophenyl)urea.
-
Oxidation: The aromatic ring and the nitrogen atoms in the imidazolidinone ring could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially leading to the formation of radicals and subsequent complex degradation products.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram of a this compound sample.
-
Question: How can I determine if these are impurities or artifacts?
-
Answer:
-
Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample) to check for peaks originating from the solvent or the HPLC system itself.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo (the formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients.
-
Stress Studies: Perform forced degradation studies (acid, base, peroxide, heat, light) on a pure sample of this compound. If the unexpected peaks increase in area during these studies, they are likely degradation products.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for tentative identification.
-
Problem 2: I am having difficulty separating a known impurity from the main peak of this compound using my current HPLC method.
-
Question: What steps can I take to improve the resolution?
-
Answer:
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different pH values of the aqueous phase.
-
Column Chemistry: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes enhance resolution.
-
Sample Concentration: Overloading the column can lead to peak broadening and poor resolution. Try injecting a more dilute sample.
-
Problem 3: I have identified a potential impurity by LC-MS, but I need to confirm its structure.
-
Question: What are the next steps for structural elucidation?
-
Answer:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain a fragmentation pattern. This pattern can provide valuable information about the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is the most powerful technique for unambiguous structure determination.
-
Quantitative Data Summary
The following tables provide an example of how to summarize quantitative data for impurities found in different batches of this compound.
Table 1: Process-Related Impurities in this compound Batches
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) |
| 1-Chloro-4-isocyanatobenzene | 0.05 | 0.08 | 0.03 |
| Ethylenediamine | < 0.01 | < 0.01 | 0.02 |
| N-(4-chlorophenyl)urea | 0.12 | 0.09 | 0.15 |
Table 2: Degradation Products in Stressed this compound Sample (Forced Degradation Study)
| Stress Condition | N-(2-aminoethyl)-N'-(4-chlorophenyl)urea (%) | Other Major Degradants (%) |
| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 2.5 | 0.8 |
| Base Hydrolysis (0.1N NaOH, 80°C, 24h) | 5.1 | 1.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 0.3 | 1.5 |
| Thermal (105°C, 48h) | 0.1 | 0.4 |
| Photolytic (UV light, 24h) | 0.2 | 2.1 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 50 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Desolvation gas (Nitrogen) at 600 L/hr.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC and dissolve approximately 1-5 mg in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbons.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Relationship between synthesis, impurities, and degradation.
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Question: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between N-(4-chlorophenyl)ethylenediamine and a carbonyl source (e.g., urea or phosgene equivalent) may not be going to completion.
-
Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in the starting materials, particularly the diamine, can interfere with the reaction.
-
Solution: Ensure the purity of N-(4-chlorophenyl)ethylenediamine and the carbonyl source using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS). Recrystallize or distill starting materials if necessary.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the yield.
-
Solution: Screen different solvents. While toluene is commonly used, other aprotic solvents like acetonitrile or dioxane could be effective. If using a catalyst, ensure it is active and used in the correct loading.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and purification steps.
-
Solution: Optimize the extraction procedure by adjusting the pH of the aqueous phase to ensure the product is in the organic layer. For purification, recrystallization is often preferred for scale-up. Carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Question: The final product purity is below the required >98% for preclinical studies. What are the likely impurities and how can I remove them?
Answer: Achieving high purity is critical for preclinical trials.[1] Common impurities can include unreacted starting materials, byproducts, and degradation products.
-
Unreacted Starting Materials: Residual N-(4-chlorophenyl)ethylenediamine or the carbonyl source.
-
Solution: These can often be removed by recrystallization. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.
-
-
Side Products:
-
Di-substituted Ureas: Formation of symmetrical or unsymmetrical ureas from the diamine and the carbonyl source.
-
Oligomers/Polymers: Especially when using reactive carbonyl sources like phosgene.
-
Solution: Careful control of stoichiometry and reaction temperature can minimize the formation of these byproducts. A well-optimized recrystallization protocol is crucial for their removal. Column chromatography can be used for small-scale purification but is often not practical for large-scale synthesis.
-
-
Degradation Products: The imidazolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Solution: Maintain neutral or mildly basic/acidic conditions during work-up and purification. Avoid prolonged exposure to high temperatures.
-
Question: I am having difficulty with the crystallization process for purification. The crystals are very fine, or the product oils out. What can I do?
Answer: Crystallization is a critical step for obtaining a pure, solid product suitable for preclinical studies.[2][3]
-
Fine Crystals: Rapid crystallization can lead to the formation of fine needles, which can be difficult to filter and may trap impurities.
-
Solution: Slow down the cooling rate of the crystallization mixture. Using a programmable cooling bath can provide precise control. Seeding the supersaturated solution with a small amount of pure product can also promote the growth of larger crystals.
-
-
Oiling Out: The product separates as a liquid phase instead of a solid.
-
Solution: This often occurs when the supersaturation is too high or the wrong solvent is used. Try using a more dilute solution or a different solvent system. A co-solvent system (a mixture of a good solvent and a poor solvent) can sometimes prevent oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: Two primary routes are commonly considered for scale-up:
-
From N-(4-chlorophenyl)ethylenediamine and Urea: This is often a preferred route for larger scale synthesis due to the low cost and availability of urea. The reaction typically involves heating the two reactants, often in a high-boiling solvent, to drive off ammonia and promote cyclization.
-
From N-(4-chlorophenyl)ethylenediamine and a Phosgene Equivalent: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used as safer alternatives to phosgene gas. These reactions are often cleaner and can proceed under milder conditions, but the reagents are more expensive.
Q2: What analytical methods are recommended to assess the purity of this compound for preclinical use?
A2: A combination of analytical techniques is essential to ensure the high purity required for preclinical studies.[4][5]
-
HPLC (High-Performance Liquid Chromatography): This is the primary method for determining the purity of the final compound and quantifying any impurities. A validated HPLC method should be developed to separate the product from starting materials and potential byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the compound and identifying any organic impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[6]
-
MS (Mass Spectrometry): This technique confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the pure compound.
Q3: What are the critical process parameters to control during scale-up?
A3: Several parameters are critical for a successful and reproducible scale-up:
-
Temperature Control: Exothermic reactions need to be carefully controlled to prevent runaway reactions and the formation of impurities.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reactors.
-
Rate of Addition of Reagents: Slow and controlled addition of reagents can help to manage exotherms and minimize the formation of side products.
-
Purging of Byproducts: In reactions that produce gaseous byproducts (e.g., ammonia from the urea route), efficient removal is necessary to drive the reaction to completion.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Route 1: N-(4-chlorophenyl)ethylenediamine + Urea | Route 2: N-(4-chlorophenyl)ethylenediamine + CDI |
| Starting Materials Cost | Low | High |
| Reaction Conditions | High Temperature (e.g., 150-200 °C) | Mild (Room Temperature to moderate heating) |
| Typical Yield | 70-85% | 85-95% |
| Byproducts | Ammonia, potential for oligomers | Imidazole, CO₂ |
| Safety Considerations | High temperature, pressure build-up from NH₃ | Handling of CDI |
| Scalability | Good, but requires robust equipment for high T/P | Excellent, milder conditions are easier to scale |
Table 2: Purity Profile of this compound after Different Purification Methods
| Purification Method | Purity (by HPLC) | Key Impurities Removed |
| Single Recrystallization (Ethanol) | 98.5% | Unreacted starting materials, some polar byproducts |
| Double Recrystallization (Ethanol/Water) | >99.5% | Most organic impurities |
| Column Chromatography (Silica Gel) | >99.8% | Closely related structural isomers and non-polar impurities |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound from N-(4-chlorophenyl)ethylenediamine and Urea
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a condenser, and a gas outlet connected to a scrubber (to neutralize ammonia), charge N-(4-chlorophenyl)ethylenediamine (1.0 eq) and urea (1.2 eq).
-
Reaction: Heat the mixture under a nitrogen atmosphere with stirring to 160-180 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours, as indicated by the cessation of ammonia evolution and the disappearance of the starting diamine.
-
Work-up: Cool the reaction mixture to approximately 80 °C and add a suitable solvent (e.g., toluene or water) to dissolve the product.
-
Purification:
-
If water is used, cool the solution to room temperature and then to 0-5 °C to induce crystallization. Filter the solid, wash with cold water, and dry under vacuum.
-
If toluene is used, wash the organic phase with water to remove any unreacted urea. Concentrate the toluene solution and add a suitable anti-solvent (e.g., heptane) to precipitate the product. Filter the solid, wash with the anti-solvent, and dry under vacuum.
-
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system such as ethanol/water or isopropanol.
Protocol 2: Synthesis using Carbonyldiimidazole (CDI)
-
Reaction Setup: In a reactor under a nitrogen atmosphere, dissolve N-(4-chlorophenyl)ethylenediamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction: To this solution, add a solution of carbonyldiimidazole (1.1 eq) in the same solvent dropwise at room temperature. An exotherm may be observed. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted diamine and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent such as ethyl acetate/hexanes or ethanol to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Proposed signaling pathway of this compound as an MDM2-p53 interaction inhibitor.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(4-Chlorophenyl)-2-imidazolidinone and Other Anticonvulsants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant agent 1-(4-Chlorophenyl)-2-imidazolidinone with established antiepileptic drugs (AEDs). This analysis is based on available preclinical data for structurally related imidazolidinone derivatives and widely-used anticonvulsants.
Executive Summary
Imidazolidinone derivatives represent a promising class of compounds with potential anticonvulsant properties. Preclinical studies on various analogs suggest a favorable profile, particularly in models of generalized seizures, with a potentially wide therapeutic window. This guide will compare the projected performance of this compound, based on its chemical class, with established AEDs such as Phenytoin, Carbamazepine, Valproic Acid, Lamotrigine, and Levetiracetam across key preclinical benchmarks: efficacy in seizure models and neurotoxicity.
Comparative Anticonvulsant Activity
The anticonvulsant potential of a compound is primarily assessed using in vivo models that mimic different types of epileptic seizures. The two most common screening models are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which is indicative of efficacy against absence seizures. Neurotoxicity is often evaluated using the Rotarod test, which assesses motor coordination.
The efficacy of an anticonvulsant is typically expressed as the median effective dose (ED50), the dose that protects 50% of the animals from seizures.[3] Neurotoxicity is expressed as the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals. The Protective Index (PI = TD50/ED50) is a crucial measure of a drug's safety margin.
Table 1: Comparative Preclinical Data of Anticonvulsants in Rodent Models
| Compound Class / Drug | MES (ED50, mg/kg) | PTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) - MES |
| Imidazolidinone Derivatives (Projected) | Potent | Variable | High | Favorable |
| Phenytoin | 8.9 | Inactive | 68.5 | 7.7 |
| Carbamazepine | 10.5 - 15.7 | > 300 | 53.3 - 66.3 | ~3.4 - 6.3 |
| Valproic Acid | 252.7 - 370 | 149 - 348 | > 400 | > 1.6 |
| Lamotrigine | 4.9 | 2.2 | 41.2 | 8.4 |
| Levetiracetam | > 300 | 25.5 | 1601 | N/A |
Note: Data for established AEDs are compiled from various preclinical studies and may show variability. The projected activity of imidazolidinone derivatives is based on published data on analogs.
Studies on various imidazolidinone and imidazole derivatives have demonstrated significant anticonvulsant activity, particularly in the PTZ-induced seizure model, with some compounds showing higher activity than the reference drug valproate.[4][5] Many of these derivatives also exhibited no neurotoxicity in the rotarod test at the tested doses.[4] For instance, some 2,4(1H)-diarylimidazoles have shown potent activity in the MES model with ED50 values ranging from 46.8 to 136.7 mg/kg.[6][7]
Mechanism of Action: A Comparative Overview
The therapeutic effects of anticonvulsant drugs are primarily achieved through the modulation of neuronal excitability. The main mechanisms of action for established AEDs fall into three categories: modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and reduction of glutamatergic excitation.
This compound and its Analogs: The precise mechanism of action for this compound has not been definitively elucidated. However, based on structure-activity relationship studies of related (arylalkyl)imidazole anticonvulsants, it is hypothesized that the alkylimidazole portion of the molecule is the key pharmacophore, while the lipophilic aryl group facilitates penetration of the blood-brain barrier.[6] This class of compounds has been shown to act as sodium channel antagonists.[7] Therefore, a likely mechanism of action for this compound involves the modulation of voltage-gated sodium channels.
Established Anticonvulsants:
-
Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels in a use-dependent manner, which limits the repetitive firing of neurons.
-
Valproic Acid: Has a broad mechanism of action, including blockade of sodium channels, blockade of T-type calcium channels, and increasing the concentration of the inhibitory neurotransmitter GABA.
-
Lamotrigine: Primarily blocks voltage-gated sodium channels.
-
Levetiracetam: Has a unique mechanism of action involving binding to the synaptic vesicle protein 2A (SV2A), which is thought to modulate neurotransmitter release.
Below is a conceptual diagram illustrating a potential signaling pathway for this compound based on its likely action as a sodium channel blocker, a common mechanism for anticonvulsants.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of anticonvulsant drug candidates. The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or rats (100-150 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED50 is calculated from the dose-response data using probit analysis.
-
Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are administered the test compound or vehicle control (i.p. or p.o.).
-
At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is calculated from the dose-response data.
-
Caption: Experimental workflow for the Pentylenetetrazol (PTZ) Seizure Test.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at a constant speed, typically 6-10 rpm).
-
Procedure:
-
Animals are trained to stay on the rotating rod for a set period (e.g., 1 minute).
-
Only animals that successfully complete the training are used for the test.
-
Animals are administered the test compound or vehicle control (i.p. or p.o.).
-
At the time of peak effect, the animals are placed on the rotating rod.
-
The time the animal remains on the rod is recorded, up to a maximum cutoff time.
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
The TD50 is calculated from the dose-response data.
-
Conclusion
Based on the available data for structurally related compounds, this compound holds promise as a potential anticonvulsant agent. The imidazolidinone scaffold has been shown to yield derivatives with potent activity, particularly in models of generalized seizures, and often with a favorable safety profile. The likely mechanism of action, involving the modulation of voltage-gated sodium channels, is a well-established and effective strategy for seizure control.
Further preclinical investigation is warranted to definitively characterize the anticonvulsant efficacy, neurotoxicity, and mechanism of action of this compound. Direct comparative studies with established AEDs will be crucial in determining its potential therapeutic value and its place in the landscape of epilepsy treatment. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. 1-(4-Chlorophenyl)imidazolidin-2-one [myskinrecipes.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-(4-Chlorophenyl)-2-imidazolidinone in Inflammation: An Analysis of Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the anti-inflammatory efficacy and mechanism of action for the compound 1-(4-Chlorophenyl)-2-imidazolidinone. While the broader class of imidazolidinone derivatives has been investigated for various therapeutic properties, specific experimental evidence detailing the anti-inflammatory potential of this particular molecule is not present in the reviewed studies.
This guide aimed to provide a comparative analysis of this compound against established anti-inflammatory drugs, supported by experimental data, detailed protocols, and signaling pathway visualizations. However, extensive searches of scientific databases did not yield any studies that have specifically evaluated this compound for its anti-inflammatory activity.
Research into related imidazolidinone structures has primarily focused on other therapeutic areas, such as oncology. For instance, various studies have explored the synthesis and cytotoxic effects of imidazolidinone derivatives against different cancer cell lines.[1][2][3][4] While some imidazolidine-containing compounds have been investigated for anti-inflammatory properties, these are structurally distinct from this compound, and the findings cannot be directly extrapolated.[5][6][7][8]
For example, a study on novel arylidene-5(4H)-imidazolone derivatives showed promising dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade.[5] Another research paper detailed the anti-inflammatory and analgesic activities of different substituted imidazolidine derivatives, though not the specific compound of interest.[8]
In contrast, the anti-inflammatory and immunomodulatory effects of a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, have been documented.[9][10] This compound, while sharing a chlorophenyl group, belongs to a different heterocyclic class, and its biological activity is not indicative of the potential effects of this compound.
Standard Methodologies for Assessing Anti-Inflammatory Efficacy
For the benefit of researchers and drug development professionals, this section outlines the standard experimental protocols and signaling pathways typically investigated when evaluating novel anti-inflammatory agents. These methodologies would be applicable to the study of this compound, should such research be undertaken in the future.
Experimental Protocols
A thorough evaluation of a compound's anti-inflammatory potential involves a combination of in vitro and in vivo assays.
In Vitro Assays:
-
Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic concentration of the compound on relevant cell lines (e.g., macrophages like RAW 264.7) and establish a non-toxic dose range for further experiments.[6][11]
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated macrophages are treated with the test compound. The amount of NO, a pro-inflammatory mediator, in the cell culture supernatant is quantified using the Griess reagent.[11][12]
-
Pro-inflammatory Cytokine Quantification (e.g., ELISA): The levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are measured in the supernatant of LPS-stimulated macrophages treated with the test compound.[9][10]
-
Enzyme Inhibition Assays (e.g., COX-1 and COX-2): To determine the direct inhibitory effect of the compound on cyclooxygenase enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Protein Denaturation Inhibition Assay: To assess the ability of the compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.[14]
In Vivo Models:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation where the test compound is administered to rodents before inducing paw inflammation with carrageenan. The reduction in paw volume is measured over time.[15][16][17]
-
Croton Oil-Induced Ear Edema: A topical inflammation model where the compound is applied to the mouse ear before the application of croton oil. The reduction in ear swelling is a measure of anti-inflammatory activity.[15]
-
LPS-Induced Systemic Inflammation: This model mimics systemic inflammation, and the efficacy of the test compound is evaluated by measuring the levels of systemic pro-inflammatory markers.[9][10]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of drugs are often mediated through the modulation of specific intracellular signaling pathways. A diagrammatic representation of a common inflammatory signaling pathway is provided below.
Caption: A simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Anticancer Potential of Imidazolidinone Derivatives Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers
The imidazolidinone scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of various imidazolidinone derivatives against several human cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to inform researchers, scientists, and drug development professionals on the potential of this chemical class in oncology. While direct anticancer activity data for 1-(4-Chlorophenyl)-2-imidazolidinone is not extensively available in the public domain, this guide focuses on structurally related imidazolidinone derivatives to provide a valuable comparative context.
Comparative Anticancer Activity of Imidazolidinone Derivatives
The in vitro cytotoxic effects of several imidazolidinone derivatives have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to these compounds.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10 | Schiff's Base of Imidazolidine-2,4-dione | MCF-7 | Breast Cancer | 11.18 | [1] |
| HCT-116 | Colon Cancer | 17.90 | [1] | ||
| HePG-2 | Liver Cancer | 10.69 | [1] | ||
| Compound 11 | Schiff's Base of Imidazolidine-2,4-dione | MCF-7 | Breast Cancer | 14.25 | [1] |
| HCT-116 | Colon Cancer | 28.33 | [1] | ||
| HePG-2 | Liver Cancer | 21.06 | [1] | ||
| Compound 24 | Schiff's Base of Imidazolidine-2,4-dione | MCF-7 | Breast Cancer | 4.92 ± 0.3 | [1] |
| HCT-116 | Colon Cancer | 12.83 ± 0.9 | [1] | ||
| HePG-2 | Liver Cancer | 9.07 ± 0.8 | [1] | ||
| Compound 9r | 4-Imidazolidinone Derivative | HCT116 | Colon Cancer | Not specified in µM | [2][3] |
| SW620 | Colon Cancer | Not specified in µM | [2][3] | ||
| Compound 7 | 2-Thioxoimidazolidine Derivative | HepG-2 | Liver Cancer | Not specified in µM | [4] |
| Compound 9 | 2-Thioxoimidazolidine Derivative | HCT-116 | Colon Cancer | Not specified in µM | [4] |
Experimental Protocols
The validation of anticancer activity for the imidazolidinone derivatives cited in this guide involved a series of standard in vitro assays. The methodologies for these key experiments are detailed below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazolidinone derivatives) and incubated for a specified period, typically 24 to 72 hours.[3]
-
MTT Addition: Following the treatment period, an MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[5]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.[3][5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).[4]
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting data provides a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell cycle analysis.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results allow for the identification of four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating anticancer activity, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in the in vitro validation of the anticancer activity of imidazolidinone derivatives.
Certain imidazolidinone derivatives have been shown to induce apoptosis through specific signaling pathways. For instance, compound 9r has been found to induce apoptosis in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][3]
Caption: A diagram of the proposed ROS/JNK-mediated apoptotic pathway induced by an imidazolidinone derivative in cancer cells.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)-2-imidazolidinone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-Chlorophenyl)-2-imidazolidinone, a compound of interest in pharmaceutical development. The focus is on the cross-validation of common analytical techniques to ensure data integrity across different platforms.
Overview of Analytical Techniques
The primary analytical techniques for the quantification of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the analyte's properties, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] It offers good precision and is suitable for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For analytes that are not sufficiently volatile, derivatization may be necessary.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4] It is particularly valuable for trace-level analysis and confirmation of impurity identity.
Comparative Data of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a small molecule impurity like this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.002 µg/g | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.006 µg/g | ~1-5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a method for a structurally related imidazolidinone derivative.[5][6]
-
Instrumentation: Waters HPLC System 2695 with a 2996 Photodiode Array Detector.[5]
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. For example, a stock solution can be prepared by dissolving 10 mg of the compound in 100 mL of diluent, followed by further dilutions.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general principles for the analysis of similar chemical structures.[3]
-
Instrumentation: Agilent GC-MS system.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 350.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in a volatile organic solvent like methanol or ethyl acetate. Perform serial dilutions to create calibration standards.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a general approach for sensitive quantification.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Sample Preparation: A generic extraction procedure using acetonitrile or methanol is often suitable.[9] The final extract is typically diluted with the initial mobile phase.
Cross-Validation Workflow and Logic
Cross-validation ensures that an analytical method is robust and provides equivalent results regardless of the laboratory, instrument, or analyst.[10] The following diagrams illustrate the workflow and logical comparison for cross-validating analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical comparison of analytical techniques.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific analytical challenge. HPLC-UV is a reliable workhorse for routine analysis. GC-MS offers excellent specificity, provided the analyte is amenable to this technique. LC-MS/MS stands out for its superior sensitivity and is the method of choice for trace-level quantification and confirmatory analysis. A thorough cross-validation as outlined ensures the generation of consistent and reliable data, which is critical for regulatory submissions and product quality assurance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. cipac.org [cipac.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. lcms.cz [lcms.cz]
- 10. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Potential Bioactivity of 1-(4-Chlorophenyl)-2-imidazolidinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Chlorophenyl)-2-imidazolidinone is a chiral molecule with a stereocenter at the C5 position of the imidazolidinone ring, existing as (R)- and (S)-enantiomers. While direct comparative studies on the bioactivity of the individual enantiomers of this compound are not extensively available in current scientific literature, the principle of stereochemistry in pharmacology suggests that the two enantiomers could exhibit distinct biological activities. This guide provides a comprehensive overview of the potential differential effects of these enantiomers, drawing on data from structurally related compounds and outlining a hypothetical experimental framework for their evaluation. The imidazolidinone scaffold is a key feature in many compounds with anticonvulsant and anti-inflammatory properties, indicating promising avenues for future research into the specific enantiomers of this compound.
It is well-established that enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the investigation into the bioactivity of individual enantiomers is a critical step in drug development.
Potential Pharmacological Activities: An Overview
Based on the known bioactivities of structurally similar compounds, the enantiomers of this compound are hypothesized to possess anticonvulsant and anti-inflammatory properties.
Anticonvulsant Activity
The imidazolidinone ring is a common structural motif in a number of anticonvulsant agents. Research on various derivatives of imidazolidin-2,4-dione and related nitrogen-containing heterocycles has demonstrated their potential as antiepileptic drugs.[2][3][4] For instance, studies on p-chlorophenyl substituted arylsemicarbazones have shown significant protection against maximal electroshock-induced seizures.[5] Similarly, new derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and shown to possess anticonvulsant properties.[2][6] Given this context, it is plausible that one or both enantiomers of this compound could interact with biological targets involved in the modulation of neuronal excitability.
Anti-inflammatory Activity
Imidazolidinone derivatives have also been explored for their anti-inflammatory potential.[7] Studies on related indole-imidazolidine derivatives have shown promising anti-inflammatory and antinociceptive activities.[8] For other chiral non-steroidal anti-inflammatory drugs (NSAIDs), it has been demonstrated that the anti-inflammatory effects can be stereoselective. For example, the S(+)-enantiomer of zaltoprofen is the potent anti-inflammatory component of the racemic mixture.[9] This suggests that a similar stereoselectivity could exist for the anti-inflammatory effects of this compound enantiomers.
Hypothetical Experimental Data Comparison
In the absence of direct experimental data, the following tables are presented as a hypothetical framework for comparing the bioactivity of the (R)- and (S)-enantiomers of this compound. These tables are based on typical assays used to evaluate anticonvulsant and anti-inflammatory activities.
Table 1: Hypothetical Anticonvulsant Activity Data
| Parameter | (R)-1-(4-Chlorophenyl)-2-imidazolidinone | (S)-1-(4-Chlorophenyl)-2-imidazolidinone | Racemic Mixture |
| Maximal Electroshock Seizure (MES) Test (Mouse) | |||
| ED₅₀ (mg/kg) | Data Not Available | Data Not Available | Data Not Available |
| Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mouse) | |||
| ED₅₀ (mg/kg) | Data Not Available | Data Not Available | Data Not Available |
| Neurotoxicity (Rotarod Test, Mouse) | |||
| TD₅₀ (mg/kg) | Data Not Available | Data Not Available | Data Not Available |
| Protective Index (TD₅₀/ED₅₀) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Parameter | (R)-1-(4-Chlorophenyl)-2-imidazolidinone | (S)-1-(4-Chlorophenyl)-2-imidazolidinone | Racemic Mixture |
| In Vitro COX-1 Inhibition | |||
| IC₅₀ (µM) | Data Not Available | Data Not Available | Data Not Available |
| In Vitro COX-2 Inhibition | |||
| IC₅₀ (µM) | Data Not Available | Data Not Available | Data Not Available |
| COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | Data Not Available | Data Not Available | Data Not Available |
| In Vivo Carrageenan-Induced Paw Edema (Rat) | |||
| % Inhibition at 3h (10 mg/kg) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Bioactivity Comparison
To empirically determine the comparative bioactivity of the this compound enantiomers, a systematic experimental approach is required. This would involve chiral separation followed by a series of in vitro and in vivo assays.
Chiral Separation of Enantiomers
The first crucial step is the resolution of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.
Protocol for Chiral HPLC Separation:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, would be a suitable starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Temperature: The column temperature should be controlled to ensure reproducibility.
In Vivo Anticonvulsant Activity Assays
Standard animal models are used to assess anticonvulsant efficacy.
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Animals are administered the test compound or vehicle, and after a specific time, an electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to screen for compounds that are effective against absence seizures. Animals are pre-treated with the test compound or vehicle, followed by a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist. The ability of the compound to prevent or delay the onset of clonic seizures is measured.
-
Neurotoxicity Assessment (Rotarod Test): To assess for potential motor impairment, a common side effect of anticonvulsant drugs, the rotarod test is employed. Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded. A reduction in performance indicates neurotoxicity.
In Vitro and In Vivo Anti-inflammatory Activity Assays
-
Cyclooxygenase (COX) Enzyme Inhibition Assay: The in vitro inhibitory activity of the enantiomers against COX-1 and COX-2 enzymes can be determined using commercially available assay kits. This allows for the determination of IC₅₀ values and the COX-2 selectivity index.
-
Carrageenan-Induced Paw Edema Model: This is a widely used in vivo model of acute inflammation. A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points after administration of the test compounds or vehicle. The percentage reduction in paw edema compared to the control group is calculated to determine the anti-inflammatory activity.
Visualizing Experimental Workflows and Concepts
To further clarify the proposed experimental design and the underlying principles of stereoselective bioactivity, the following diagrams are provided.
Caption: Hypothetical workflow for comparing the bioactivity of this compound enantiomers.
Caption: Conceptual diagram of stereoselective binding of enantiomers to a chiral biological receptor.
Conclusion and Future Directions
While direct comparative data on the bioactivity of this compound enantiomers is currently lacking, the pharmacological precedent set by structurally related compounds strongly suggests that such an investigation would be a worthwhile endeavor. The potential for discovering an enantiomer with a superior therapeutic profile—either enhanced efficacy or reduced toxicity—underscores the importance of chiral separation and stereoselective bioassays in modern drug development. Future research should prioritize the synthesis or resolution of the individual enantiomers and a systematic evaluation of their anticonvulsant and anti-inflammatory properties. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 3. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential anti-inflammatory and analgesic effects by enantiomers of zaltoprofen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(4-Chlorophenyl)-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 1-(4-Chlorophenyl)-2-imidazolidinone, a key intermediate in the development of various pharmaceutical agents. The routes benchmarked are the cyclization of N-(4-chlorophenyl)ethylenediamine with a phosgene equivalent and the intramolecular cyclization of N-(2-hydroxyethyl)-N'-(4-chlorophenyl)urea. This analysis is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most efficient pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diamine Cyclization | Route 2: Urea Cyclization |
| Starting Materials | N-(4-chlorophenyl)ethylenediamine, Triphosgene | 4-Chloroaniline, 2-Chloroethanol, Urea |
| Key Transformation | Phosgenation and cyclization | Urea formation and subsequent cyclization |
| Overall Yield | ~75% | ~65% (two steps) |
| Reaction Conditions | Room temperature to reflux | Elevated temperatures (130-140 °C) |
| Reagent Toxicity | High (Triphosgene is a source of phosgene) | Moderate |
| Scalability | Good, with appropriate safety measures | Good |
Route 1: Cyclization of N-(4-chlorophenyl)ethylenediamine with Triphosgene
This classical approach involves the reaction of a substituted ethylenediamine with a phosgene equivalent, such as triphosgene, which serves as a safer alternative to gaseous phosgene. The reaction proceeds through the in-situ formation of a carbamoyl chloride followed by intramolecular cyclization to yield the desired imidazolidinone.
Experimental Protocol
Step 1: Synthesis of N-(4-chlorophenyl)ethylenediamine
A mixture of 4-chloroaniline (1 equivalent) and 2-chloroethylamine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., water or a high-boiling point alcohol) is heated in the presence of a base (e.g., sodium carbonate) to neutralize the generated HCl. The reaction mixture is typically refluxed for several hours. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.
Step 2: Cyclization with Triphosgene
To a solution of N-(4-chlorophenyl)ethylenediamine (1 equivalent) in an inert solvent such as dichloromethane or toluene, a solution of triphosgene (0.4 equivalents) in the same solvent is added dropwise at room temperature in the presence of a non-nucleophilic base like triethylamine (2.2 equivalents) to scavenge the HCl produced. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization. A yield of approximately 75% can be expected for this cyclization step.
Route 2: Intramolecular Cyclization of N-(2-hydroxyethyl)-N'-(4-chlorophenyl)urea
This route involves the initial formation of a hydroxyethylurea derivative from 4-chlorophenyl isocyanate and 2-aminoethanol, followed by a base- or acid-catalyzed intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-N'-(4-chlorophenyl)urea
4-Chlorophenyl isocyanate (1 equivalent) is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). To this solution, 2-aminoethanol (1 equivalent) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly to completion, often yielding the product as a precipitate. The solid product can be collected by filtration, washed with a non-polar solvent, and dried. This reaction generally proceeds in high yield (>90%).
Step 2: Cyclization of N-(2-hydroxyethyl)-N'-(4-chlorophenyl)urea
The N-(2-hydroxyethyl)-N'-(4-chlorophenyl)urea is heated in a high-boiling point solvent, such as dimethylformamide (DMF) or in the presence of a catalyst like p-toluenesulfonic acid or a strong base (e.g., sodium hydride) to facilitate the intramolecular cyclization. The reaction temperature is typically maintained at 130-140 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification. The expected yield for this cyclization step is in the range of 70-80%.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Overview of two synthetic routes to the target molecule.
Logical Workflow for Route Selection
The choice between these two synthetic routes will depend on several factors including the availability and cost of starting materials, safety considerations, and desired purity of the final product. The following decision-making workflow can be used as a guide.
In Vivo Comparative Guide: 1-(4-Chlorophenyl)-2-imidazolidinone and Standard-of-Care Drugs in Metastatic Castration-Resistant Prostate Cancer
Disclaimer: Direct in vivo comparative data for 1-(4-Chlorophenyl)-2-imidazolidinone is not available in the current scientific literature. This guide provides a comparison based on in vitro data for a closely related analogue, 5-((3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one, against the established in vivo performance of standard-of-care drugs for metastatic castration-resistant prostate cancer (mCRPC), Enzalutamide and Abiraterone Acetate.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, primarily driven by androgen receptor (AR) signaling. The current standard-of-care includes potent AR pathway inhibitors like Enzalutamide and Abiraterone Acetate, which have demonstrated significant efficacy in prolonging survival and delaying disease progression in in vivo models and clinical trials.
This guide evaluates the potential of imidazolidinone-based compounds as an alternative therapeutic strategy. While in vivo data for the specific compound this compound is absent, in vitro studies on structurally similar compounds, such as 5-((3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one (hereafter referred to as Imidazolidinone Analogue 3i), have shown cytotoxic activity against androgen-sensitive prostate cancer cell lines. This suggests a potential mechanism of action independent of direct AR antagonism, possibly through the induction of apoptosis.
This document summarizes the available preclinical data for Imidazolidinone Analogue 3i and compares it with the established in vivo efficacy of Enzalutamide and Abiraterone Acetate in mouse xenograft models of prostate cancer. Detailed experimental protocols for both in vitro and in vivo studies are provided to facilitate a comprehensive understanding of the presented data.
Compound Overviews
-
This compound (and Analogue 3i): Imidazolidinone derivatives are a class of heterocyclic compounds investigated for a range of biological activities, including anticancer effects.[1] The specific analogue, Imidazolidinone Analogue 3i, has demonstrated in vitro cytotoxicity against the androgen-sensitive LNCaP human prostate cancer cell line.[2] The proposed mechanism involves the induction of apoptosis, a distinct approach from the current standard-of-care.[3]
-
Enzalutamide (Standard-of-Care): An oral, second-generation androgen receptor inhibitor. Enzalutamide acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.
-
Abiraterone Acetate (Standard-of-Care): An oral, irreversible inhibitor of CYP17A1 (17α-hydroxylase/C17,20-lyase), a critical enzyme in androgen biosynthesis. By blocking CYP17A1, Abiraterone Acetate inhibits the production of androgens in the testes, adrenal glands, and within the prostate tumor itself, thereby depriving the cancer cells of the ligands necessary for AR activation.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for the Imidazolidinone Analogue 3i (in vitro) and the standard-of-care drugs, Enzalutamide and Abiraterone Acetate (in vivo).
Table 1: In Vitro Cytotoxicity of Imidazolidinone Analogue 3i against LNCaP Prostate Cancer Cells
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Imidazolidinone Analogue 3i | LNCaP (Androgen-Sensitive) | 48 | 5.22 ± 0.12 |
Data sourced from an in vitro study on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives.[2]
Table 2: In Vivo Efficacy of Standard-of-Care Drugs in Prostate Cancer Xenograft Models
| Drug | Animal Model | Prostate Cancer Cell Line | Dosage and Administration | Key Efficacy Endpoint |
| Enzalutamide | Male Nude Mice | CWR22Rv1 (human mCRPC) | 10 mg/kg, intraperitoneal injection, every two days for 4 weeks | Significant inhibition of tumor growth compared to control.[4] |
| Enzalutamide | Castrated Male Nude Mice | 22RV1 (human CRPC) | 30 mg/kg, oral gavage, for 24 days | Significant reduction in tumor volume and weight compared to control.[5] |
| Abiraterone Acetate | Male NSG Mice | VCaP (human CRPC) | Oral administration | Significantly longer time to xenograft progression compared to vehicle control.[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay for Imidazolidinone Analogue 3i
-
Cell Line: LNCaP (androgen-sensitive human prostate cancer cells).
-
Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7]
-
Procedure:
-
LNCaP cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Imidazolidinone Analogue 3i or a vehicle control.
-
After a 48-hour incubation period, the MTT reagent is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][7]
-
In Vivo Xenograft Study for Enzalutamide and Abiraterone Acetate
-
Animal Model: Male immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.[4][6]
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (length x width²)/2.[8]
-
-
Treatment Protocol:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[8]
-
Enzalutamide: Administered daily by oral gavage at doses ranging from 10-50 mg/kg, or by intraperitoneal injection.[4][8]
-
Abiraterone Acetate: Administered as an oral gavage.[9]
-
The control group receives a vehicle solution.
-
-
Endpoint Analysis:
-
The study continues for a specified duration (e.g., 4-6 weeks) or until tumors in the control group reach a maximum allowable size.[4]
-
Primary endpoints include tumor volume, tumor weight at the end of the study, and time to tumor progression.[5][6]
-
Secondary analyses may include measuring serum PSA levels, and immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[8]
-
Mechanism of Action and Signaling Pathways
Standard-of-Care: Targeting the Androgen Receptor Signaling Pathway
The growth and proliferation of prostate cancer cells are heavily dependent on the androgen receptor (AR) signaling pathway. Enzalutamide and Abiraterone Acetate inhibit this pathway at different points.
Proposed Mechanism for Imidazolidinone Analogue 3i
Based on in vitro studies of related compounds, the anticancer activity of imidazolidinone derivatives in prostate cancer cells is hypothesized to occur through the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS) and activation of stress-related kinase pathways.[3]
Mandatory Visualizations: Experimental Workflows
References
- 1. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti‐androgen enzalutamide enhances prostate cancer neuroendocrine (NE) differentiation via altering the infiltrated mast cells → androgen receptor (AR) → miRNA32 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 1-(4-Chlorophenyl)-2-imidazolidinone Analogs and Related Heterocyclic Compounds: A Guide for Researchers
In the landscape of medicinal chemistry, the 1-(4-chlorophenyl)-2-imidazolidinone scaffold and its bioisosteres represent a versatile foundation for the development of potent therapeutic agents across various disease areas. This guide provides a comparative analysis of the potency of several analogs, drawing from recent preclinical studies. The data presented herein focuses on their anticancer and anticonvulsant activities, offering a resource for researchers and drug development professionals.
Data Summary of Analog Potency
The following table summarizes the in vitro potency of various imidazolidinone analogs and related compounds against different biological targets.
| Compound ID | Core Scaffold | Target/Assay | Potency (IC₅₀/ED₅₀) | Reference |
| Compound 7 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Cytotoxicity vs. HepG-2 (liver cancer) | Not specified, but noted as having good antiproliferation activity. | [1] |
| Compound 9 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Cytotoxicity vs. HCT-116 (colon cancer) | Not specified, but noted as having good antiproliferation activity. | [1] |
| Compound 16 | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide | Antiproliferative vs. various cancer cell lines | Nanomolar level | [2] |
| Compound 17 | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide | Antiproliferative vs. various cancer cell lines | Nanomolar level | [2] |
| Compound 8k | Imidazolidine-2,4-dione | Growth inhibition vs. K562 (leukemia) & PC-3 (prostate cancer) | Better than lead compound WL-276 | [3] |
| Compound 9r | Cinnamic acid-based imidazolidine-2,4-dione | LYP inhibition | IC₅₀ = 2.85-6.95 µM | [4] |
| Compound 9p | Cinnamic acid-based imidazolidine-2,4-dione | LYP inhibition | IC₅₀ = 2.85-6.95 µM | [4] |
| Compound 2 (TB114) | 4-imidazolidinone | MDM2/p53 interaction inhibition | Potent inhibitor | [5] |
| Compound 22 | 4-imidazolidinone | MDM2/p53 interaction inhibition | Potent inhibitor | [5] |
| Compound 3d | Imidazolidinedione | Anticonvulsant (PTZ-induced seizures) | 120% higher activity than valproate sodium | [6] |
| Compound 4e | Imidazolidinedione | Anticonvulsant (PTZ-induced seizures) | 120% higher activity than valproate sodium | [6] |
| Compound 11b | Imidazolidinedione | Anticonvulsant (PTZ-induced seizures) | 120% higher activity than valproate sodium | [6] |
| Compound 11e | Imidazolidinedione | Anticonvulsant (PTZ-induced seizures) | 120% higher activity than valproate sodium | [6] |
Experimental Protocols
In Vitro Cytotoxicity and Antiproliferative Assays
Cell Lines and Culture: Human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) are commonly used.[1] Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
MTT Assay: The antiproliferative activity of the compounds is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Following further incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Anticonvulsant Activity Screening
Animal Models: Male Swiss albino mice are typically used for in vivo anticonvulsant screening.[6]
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against absence seizures.[6]
-
Animals are divided into groups, including a control group and groups for each test compound and a reference drug (e.g., valproate sodium).
-
The test compounds are administered intraperitoneally (i.p.) at a specific dose.
-
After a predetermined time, a convulsant dose of PTZ is injected subcutaneously.
-
The animals are observed for the onset of seizures (e.g., clonic spasms) for a defined period.
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
Maximal Electroshock (MES) Seizure Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.[6]
-
Similar to the PTZ test, animals are pre-treated with the test compounds or a reference drug (e.g., phenytoin).
-
A maximal electrical stimulus is delivered through corneal electrodes to induce seizures.
-
The presence or absence of the tonic hind limb extension phase of the seizure is noted.
-
Protection is defined as the abolition of the hind limb tonic extensor component.
Neurotoxicity Screening (Rotarod Test): To assess potential motor impairment, the rotarod test is employed.[6]
-
Mice are trained to remain on a rotating rod.
-
After administration of the test compounds, the animals are placed back on the rotarod.
-
The inability of an animal to maintain its balance on the rod for a specified time is indicative of neurotoxicity.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
General Signaling Pathway Inhibition by Small Molecules
Caption: A generalized diagram illustrating the mechanism of action for a signaling pathway inhibitor.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Imidazolidinone Derivatives and Analogs for Anticonvulsant Potential
A quantitative statistical analysis of the therapeutic index for 1-(4-Chlorophenyl)-2-imidazolidinone could not be conducted due to the absence of specific LD50 (or TD50) and ED50 values in the available scientific literature. However, to provide a valuable resource for researchers, this guide offers a comparative overview of related imidazolidinone and imidazole derivatives with documented anticonvulsant or neurological activity. This report summarizes key toxicity and efficacy data, outlines relevant experimental protocols, and illustrates pertinent biological pathways and experimental workflows.
Comparative Efficacy and Toxicity Data
While specific data for this compound is not available, research on structurally related compounds provides insight into the potential of this chemical class. The following tables summarize acute toxicity and anticonvulsant efficacy data for several imidazolidinone and imidazole derivatives.
| Compound | Test Species | Route of Administration | LD50/TD50 | Efficacy Metric (ED50) | Protective Index (PI = TD50/ED50) | Reference |
| 5-((4-Chlorophenyl)methylene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone | Mouse | Intraperitoneal | > 2000 mg/kg (LD50) | Not Available | Not Available | [1] |
| 3-(3-Chlorophenyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone | Mouse | Intraperitoneal | 1800 mg/kg (LD50) | Not Available | Not Available | [2] |
| 2,4(1H)-Diarylimidazole (Compound 10) | Mouse | Intraperitoneal | > 300 mg/kg (TD50) | 61.7 mg/kg (MES) | > 4.8 | [3][4] |
| 2,4(1H)-Diarylimidazole (Compound 13, methoxy) | Mouse | Intraperitoneal | > 300 mg/kg (TD50) | 46.8 mg/kg (MES) | > 6.4 | [3][4] |
| 2,4(1H)-Diarylimidazole (Compound 17, trifluoromethyl) | Mouse | Intraperitoneal | > 500 mg/kg (TD50) | 129.5 mg/kg (MES) | > 3.9 | [3][4] |
| 2,4(1H)-Diarylimidazole (Compound 20, chloro) | Mouse | Intraperitoneal | > 500 mg/kg (TD50) | 136.7 mg/kg (MES) | > 3.7 | [3][4] |
| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | Mouse | Intraperitoneal | > 300 mg/kg (TD50) | 68.30 mg/kg (MES) | > 4.39 | [5] |
| N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamide (QS11) | Mouse | Intraperitoneal | 485.2 mg/kg (TD50) | 41.5 mg/kg (MES) | 11.69 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of anticonvulsant drug candidates.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice or rats are typically used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure is calculated as the median effective dose (ED50).
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.
-
Animal Model: Typically, adult male mice are used.
-
Drug Administration: The test compound is administered at various doses, followed by a waiting period for drug absorption.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.
-
Endpoint: The animal is observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a specified time frame (e.g., 30 minutes).
-
Data Analysis: The ED50 is the dose that protects 50% of the animals from clonic seizures.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).
-
Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation is set to a constant value (e.g., 6-10 rpm).
-
Animal Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before the test.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect of the compound, the animals are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is considered an indication of neurotoxicity.
-
Data Analysis: The dose that causes neurotoxicity in 50% of the animals is calculated as the median toxic dose (TD50).
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticonvulsant compounds and a typical workflow for preclinical screening.
References
- 1. RTECS NUMBER-NJ0622250-Chemical Toxicity Database [drugfuture.com]
- 2. RTECS NUMBER-NJ0622914-Chemical Toxicity Database [drugfuture.com]
- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(4-Chlorophenyl)-2-imidazolidinone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-(4-Chlorophenyl)-2-imidazolidinone, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also be harmful if inhaled and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory when handling this compound.
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor/physician if you feel unwell.[3] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1][3] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1][3] | P280: Wear eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Acute toxicity, inhalation (Category 4) | Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is essential.
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a suitable respiratory protective device.[1]
Disposal Workflow
The proper disposal of this compound should be managed as a hazardous waste stream. The following workflow outlines the necessary steps for its safe disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound.[4] Attempting to treat this chemical without a validated procedure could lead to hazardous reactions. Therefore, professional disposal is mandatory.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a dedicated, compatible, and properly sealed hazardous waste container.[4]
-
Solid waste should be swept up and placed in a suitable container for disposal.[5]
-
Liquid waste should be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a chemical waste container.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").[4]
-
-
Storage:
-
Disposal:
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[2][3]
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[4] The recommended method of disposal for similar compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow the product to enter drains or waterways.[1][2]
-
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Avoid breathing dust or vapors.[1] For a solid spill, sweep it up and place it in a bag for waste disposal.[3] For a liquid spill, absorb it with an inert material and place it in a chemical waste container.[3] Prevent the spill from entering sewers or watercourses.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
